(+/-)-2-(Methylamino)succinic acid, monohydrate
Description
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Properties
IUPAC Name |
2-(methylamino)butanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPRLJAAGQDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718485 | |
| Record name | N-Methylaspartic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303750-06-3 | |
| Record name | N-Methylaspartic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (+/-)-2-(Methylamino)succinic Acid, Monohydrate: Chemical Structure, Stereochemistry, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-2-(Methylamino)succinic acid, monohydrate, also known by its IUPAC name 2-(methylamino)butanedioic acid hydrate, is a chiral dicarboxylic acid that holds significance in various research domains, particularly in the development of novel therapeutics. Its structural similarity to endogenous molecules like aspartic acid and N-methyl-D-aspartic acid (NMDA) makes it a compound of interest for investigating receptor interactions and designing enzyme inhibitors. This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and detailed analytical methodologies for its synthesis, characterization, and chiral resolution.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (+/-)-2-(Methylamino)succinic acid, monohydrate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 303750-06-3 | [1] |
| Molecular Formula | C₅H₁₁NO₅ | [1] |
| Molecular Weight | 165.144 g/mol | [1] |
| IUPAC Name | 2-(methylamino)butanedioic acid;hydrate | [1] |
| Synonyms | Racemic 2-(Methylamino)succinic acid monohydrate | |
| Appearance | White solid (typical for similar compounds) | |
| Solubility | Expected to be soluble in water |
Molecular Structure and Stereochemistry
(+/-)-2-(Methylamino)succinic acid is a derivative of succinic acid, a four-carbon dicarboxylic acid. The core structure consists of a butane-1,4-dioic acid backbone with a methylamino group (-NHCH₃) substituting one of the hydrogen atoms at the C2 position. The "monohydrate" designation indicates the presence of one molecule of water per molecule of the acid in its crystalline form.
In aqueous solution, amino acids can exist as zwitterions, where the acidic carboxyl group donates a proton to the basic amino group, resulting in a molecule with both a negative and a positive charge, yet an overall neutral charge.[2][3] The equilibrium between the neutral and zwitterionic forms is pH-dependent.
Stereochemistry: A Racemic Mixture
The designation "(+/-)" indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers: (S)-2-(methylamino)succinic acid and (R)-2-(methylamino)succinic acid. The chiral center is the carbon atom at the C2 position, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a methylamino group, and a -CH₂COOH group. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
Synthesis Protocol
A practical method for the synthesis of the racemic mixture of 2-(methylamino)succinic acid can be adapted from the synthesis of N-methyl-DL-aspartic acid. This involves a Michael addition of methylamine to a fumaric or maleic acid derivative.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl fumarate in a suitable solvent such as methanol.
-
Michael Addition: Add an aqueous solution of methylamine dropwise to the stirred solution of dimethyl fumarate at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.
-
Hydrolysis: Once the Michael addition is complete, add a strong acid, such as hydrochloric acid, to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester groups to carboxylic acids.
-
Isolation and Purification: After hydrolysis, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield (+/-)-2-(methylamino)succinic acid.[4][5] The monohydrate can be obtained by controlling the crystallization conditions, typically from an aqueous solution.[4][5]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in D₂O):
-
A singlet for the methyl protons (-NHCH ₃).
-
A multiplet (likely a doublet of doublets or a triplet) for the proton at the chiral center (CH ).
-
A multiplet (likely a complex pattern due to diastereotopic protons) for the methylene protons (-CH ₂COOH).
Expected ¹³C NMR Spectral Data (in D₂O):
-
A signal for the methyl carbon (-NHC H₃).
-
A signal for the methylene carbon (-C H₂COOH).
-
A signal for the chiral methine carbon (C H).
-
Two signals for the carboxyl carbons (-C OOH).
Note: The exact chemical shifts will depend on the solvent and pH. For reference, the ¹H NMR spectrum of succinic acid in D₂O shows a singlet at approximately 2.67 ppm.[6][7] The ¹³C NMR spectrum of succinic acid shows signals for the methylene and carboxyl carbons.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a dicarboxylic acid, common fragmentation patterns include the loss of water (H₂O) and carbon dioxide (CO₂).[9][10][11][12]
Expected Mass Spectrum:
-
Molecular Ion Peak (M+H)⁺: For the anhydrous form (C₅H₉NO₄), the expected m/z would be approximately 148.05. For the monohydrate, the molecular ion may not be readily observed.
-
Fragmentation Peaks: Common fragments would include the loss of H₂O (m/z ~130.04) and the loss of COOH (m/z ~103.06). In negative ion mode, the [M-H]⁻ ion at m/z 146.04 would be expected, with a potential fragment from the loss of CO₂ at m/z 102.05. For succinate, a characteristic fragment is observed at m/z = 73.[13]
Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
To separate the (S) and (R) enantiomers of the racemic mixture, chiral HPLC is the method of choice. This typically involves the use of a chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development:
Detailed Protocol for Chiral HPLC Separation:
-
Column Selection: Based on the polar and ionic nature of the amino acid, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is a good starting point.[14] Polysaccharide-based CSPs can also be effective, though may require derivatization of the analyte.[14]
-
Mobile Phase Selection:
-
Polar Organic Mode: A mixture of methanol, acetonitrile, and a small amount of acid and base (e.g., acetic acid and triethylamine) is often effective for underivatized amino acids on macrocyclic glycopeptide CSPs.
-
Reversed-Phase Mode: An aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) can be used. The pH of the buffer is a critical parameter for optimizing the separation.
-
Normal Phase Mode: This typically requires derivatization of the amino acid to make it soluble in non-polar solvents.[14]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A chiral column as selected above (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Example (Polar Organic): Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) where the carboxyl groups absorb.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for resolution, selectivity, linearity, accuracy, and precision.[15]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and chiral separation of (+/-)-2-(Methylamino)succinic acid, monohydrate. The provided protocols and analytical insights are intended to serve as a valuable resource for researchers in drug discovery and development. The ability to synthesize and isolate the individual enantiomers of this compound is crucial for understanding their distinct biological activities and for the development of stereochemically pure therapeutic agents. Further research, including X-ray crystallographic analysis of the racemic monohydrate, would provide deeper insights into its solid-state structure and intermolecular interactions.
References
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000254). [Link]
-
Frontiers in Bioengineering and Biotechnology. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]
-
3rd Metabolomics Workshop. MRM Method Development. [Link]
-
MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
-
PMC. x Ray crystallography. [Link]
-
Fisher Scientific. (+/-)-2-(Methylamino)succinic acid, monohydrate, TRC. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
PubMed. Purification, crystallization and preliminary X-ray crystallographic analysis of squid heavy meromyosin. [Link]
-
ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... [Link]
-
Wikipedia. Zwitterion. [Link]
-
PubMed. Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal. [Link]
-
Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. Zwitterion Form of Amino Acids. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
PubMed. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]
-
PMC. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. [Link]
-
MDPI. Succinic Acid: Technology Development and Commercialization. [Link]
-
ResearchGate. From Microbial Succinic Acid Production to Polybutylene Bio‐Succinate Synthesis. [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Creative Biolabs. Physicochemical Characterization. [Link]
-
Frontiers. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]
Sources
- 1. (+/-)-2-(Methylamino)succinic acid, monohydrate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 2. Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary X-ray crystallographic analysis of 2-methylcitrate synthase from Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Succinic acid(110-15-6) 1H NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. uab.edu [uab.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
The Strategic Incorporation of N-Methylated Amino Acids: A Technical Guide for Researchers and Drug Developers
Abstract
N-methylation of amino acids, a subtle yet profound modification, offers a powerful tool for modulating the properties of peptides and proteins. This guide provides an in-depth exploration of N-methylated amino acids, from their fundamental biological roles to their synthesis and analytical characterization. We will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, empowering the reader to strategically employ N-methylation in their own research and development endeavors.
The Significance of N-Methylation in Biological Systems and Drug Discovery
N-methylation, the substitution of a hydrogen atom on a backbone amide with a methyl group, is a modification frequently observed in nature and widely employed in medicinal chemistry.[1] This seemingly minor alteration can induce significant changes in the physicochemical and biological properties of a peptide.
One of the most impactful consequences of N-methylation is the enhancement of a peptide's pharmacokinetic profile.[2][3] By replacing the amide proton, N-methylation disrupts the hydrogen bonding network, which can lead to increased membrane permeability and improved oral bioavailability.[4][5] Furthermore, the steric hindrance introduced by the methyl group can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide.[2][6]
The conformational landscape of a peptide is also significantly influenced by N-methylation. The presence of an N-methyl group can restrict the rotation around the peptide bond, favoring specific secondary structures. This conformational constraint can be leveraged to modulate the binding affinity and selectivity of a peptide for its biological target.[3] In some instances, N-methylation can even convert a receptor agonist into an antagonist.
The profound impact of N-methylation is exemplified by several FDA-approved drugs. Cyclosporine A, a cyclic peptide with seven N-methylated residues, is a widely used immunosuppressant.[7] Its high degree of N-methylation is crucial for its excellent pharmacokinetic properties.[7] Other examples include the immunosuppressant voclosporin and the chemotherapy agent dactinomycin, both of which incorporate N-methylated amino acids to enhance their therapeutic efficacy.[8]
Synthetic Strategies for the Preparation of N-Methylated Amino Acids and Peptides
The synthesis of N-methylated amino acids and their incorporation into peptides can be achieved through various methods, both in solution and on solid phase. The choice of strategy depends on the specific amino acid, the desired scale of the synthesis, and the context of the peptide sequence.
On-Resin N-Methylation of Peptides
For peptide chemists, on-resin N-methylation is a particularly attractive approach as it can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows. A widely used and robust method involves a three-step procedure utilizing an ortho-nitrobenzenesulfonyl (o-NBS) protecting group.[8][9]
Experimental Protocol: On-Resin N-Methylation using o-NBS-Cl [8][9][10]
-
Sulfonylation (o-NBS Protection):
-
Swell the peptide-resin in N-methylpyrrolidone (NMP).
-
Prepare a solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP.
-
Add the solution to the resin and agitate for 5-15 minutes at room temperature.
-
Wash the resin thoroughly with NMP.
-
-
Methylation:
-
Treat the resin with 3-5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP for 3 minutes. The resin will typically turn a yellow color.
-
Add 10 equivalents of dimethyl sulfate in NMP and agitate for 15 minutes.
-
Repeat the methylation step one more time to ensure complete reaction.
-
Wash the resin with NMP.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol and DBU in NMP.
-
Add the solution to the resin and agitate for 5 minutes.
-
Repeat this step once.
-
Wash the resin with NMP followed by dichloromethane (DCM) and dry under vacuum.
-
On-Resin N-Methylation Workflow
This method is generally efficient for most amino acids. However, for residues with nucleophilic side chains, such as histidine, side reactions can occur. Careful optimization and monitoring are therefore essential.
Reductive Amination
Reductive amination is a versatile method for the N-methylation of amino acids in solution.[10][11] This approach involves the reaction of an amino acid with formaldehyde to form an intermediate imine, which is then reduced to the N-methylated product using a suitable reducing agent.
Experimental Protocol: Reductive Amination in Solution [10]
-
Dissolve the amino acid in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add aqueous formaldehyde to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium cyanoborohydride, portion-wise while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Carefully quench the reaction with acid.
-
Purify the N-methylated amino acid from the reaction mixture using appropriate chromatographic techniques.
Sources
- 1. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Spectroscopic Characterization of (+/-)-2-(Methylamino)succinic Acid, Monohydrate: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for (+/-)-2-(Methylamino)succinic acid, monohydrate, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.
Introduction: The Significance of Spectroscopic Analysis
(+/-)-2-(Methylamino)succinic acid, monohydrate, also known as N-methyl-DL-aspartic acid monohydrate, is a derivative of the non-essential amino acid, aspartic acid. Its structural complexity, featuring a chiral center and multiple functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable in this regard, providing a detailed fingerprint of the molecule's atomic and molecular structure.
This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a holistic understanding of the characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (+/-)-2-(Methylamino)succinic acid, the spectrum is expected to show distinct signals for the methyl, methine, and methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for (+/-)-2-(Methylamino)succinic Acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~2.7 | s | 3H |
| CH -N | ~3.7 | dd | 1H |
| CH ₂ | ~2.8 | m | 2H |
| NH | Variable | br s | 1H |
| COOH | Variable | br s | 2H |
Predicted values are based on analogous structures and empirical data. Experimental values may vary depending on the solvent and concentration.
Experimental data for the closely related N-Methyl-D-aspartic acid in D₂O shows signals at approximately 2.73, 2.82, and 3.74 ppm[1]. The signals at 2.73 and 2.82 ppm can be attributed to the diastereotopic protons of the methylene group (CH₂), and the signal at 3.74 ppm corresponds to the methine proton (CH-N)[1]. The methyl group protons are also expected in the 2.7 ppm region.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for (+/-)-2-(Methylamino)succinic Acid
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-C H₃ | ~35-40 |
| C H-N | ~55-60 |
| C H₂ | ~35-40 |
| C OOH (C1) | ~170-175 |
| C OOH (C4) | ~175-180 |
Predicted values are based on analogous structures and empirical data. Experimental values may vary depending on the solvent and concentration.
A synthesis paper for N-methyl-D-aspartic acid reports ¹³C NMR values for a protected intermediate, N-Methyl-benzyl-D-aspartate Dimethyl Ester, which upon deprotection would yield the target compound. The reported shifts for the core structure are 34.84 (C3), 59.17 (C2), and 37.98 (NCH₃) ppm, with the carbonyl carbons appearing at 171.75 and 171.83 ppm[2]. These values provide a strong basis for the expected chemical shifts in the final product.
Experimental Protocol: ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum follows a similar workflow to ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.
For (+/-)-2-(Methylamino)succinic acid, monohydrate, the IR spectrum is expected to be dominated by absorptions from the carboxylic acid, amine, and alkane functional groups, as well as the water of hydration.
Table 3: Characteristic IR Absorption Bands for (+/-)-2-(Methylamino)succinic Acid, Monohydrate
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | H-bonded O-H stretch |
| O-H (Water) | 3200-3500 | Broad | H-bonded O-H stretch |
| N-H (Secondary Amine) | 3300-3500 | Medium, sharp | N-H stretch |
| C-H (Alkane) | 2850-3000 | Medium | C-H stretch |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O stretch |
| N-H (Bend) | 1550-1650 | Medium | N-H bend |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | C-O stretch |
The IR spectrum of the closely related D-Aspartic acid shows a very broad absorption from approximately 2500 to 3200 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid, and a strong carbonyl (C=O) absorption around 1700 cm⁻¹[3]. A study on the spectroscopic analysis of aspartic acid also highlights the C=O stretching band around 1753 cm⁻¹ and an N-H bending vibration around 1697 cm⁻¹[4]. The presence of the water of hydration in the target molecule is expected to contribute to the broadness of the O-H stretching region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a common sampling technique that requires minimal sample preparation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For (+/-)-2-(Methylamino)succinic acid (anhydrous), the molecular weight is 147.13 g/mol [5]. The monohydrate has a molecular weight of 165.14 g/mol [6]. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the mass spectrum is expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 148.06 (for the anhydrous form) or potentially [M+H-H₂O]⁺.
Table 4: Expected Key Ions in the Mass Spectrum of (+/-)-2-(Methylamino)succinic Acid
| Ion | m/z (for C₅H₉NO₄) | Description |
| [M+H]⁺ | 148.06 | Protonated molecule |
| [M+Na]⁺ | 170.04 | Sodium adduct |
| [M-H₂O+H]⁺ | 130.05 | Loss of water from the protonated molecule |
| [M-COOH+H]⁺ | 103.06 | Loss of a carboxyl group |
Predicted MS/MS spectra for N-Methyl-D-aspartic acid show major fragments corresponding to the loss of water and carboxylic acid groups, which is consistent with the expected fragmentation pathways for this type of molecule[7].
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acids.
Conclusion: A Cohesive Structural Assignment
The collective interpretation of NMR, IR, and MS data provides a self-validating system for the structural confirmation of (+/-)-2-(Methylamino)succinic acid, monohydrate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of four distinct carbon environments. The IR spectrum verifies the presence of the key functional groups: carboxylic acid, secondary amine, and the water of hydration. Finally, mass spectrometry confirms the molecular weight of the anhydrous compound and provides insights into its fragmentation pattern.
This guide has outlined the fundamental principles and practical considerations for the spectroscopic characterization of this important molecule. By following these methodologies and interpretative strategies, researchers can confidently verify the identity and purity of their synthesized or procured materials, ensuring the integrity of their subsequent scientific endeavors.
References
-
Xi, Z., et al. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Current Organic Synthesis, 12(2). Available at: [Link]
-
Wikipedia. (n.d.). N-Methyl-D-aspartic acid. Retrieved January 26, 2026, from [Link]
-
FooDB. (2011). Showing Compound N-Methyl-D-aspartic acid (FDB022992). Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22880, Nmda. Retrieved January 26, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). D-Aspartic acid. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
-
Hueso-Ureña, F., et al. (2014). Crystal structure of (S)-2-amino-2-methylsuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o731–o732. Available at: [Link]
-
Gørbitz, C. H. (2006). N-methyl-DL-aspartic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4492–o4494. Available at: [Link]
-
El-Azab, A. S., & El-Korashy, S. A. (2014). On the spectroscopic analyses of aspartic acid. Der Pharma Chemica, 6(1), 329-338. Available at: [Link]
Sources
- 1. Nmda | C5H9NO4 | CID 22880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Aspartic acid [webbook.nist.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 6. (+/-)-2-(Methylamino)succinic acid, monohydrate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 7. Showing Compound N-Methyl-D-aspartic acid (FDB022992) - FooDB [foodb.ca]
Methodological & Application
Application Notes and Protocols for (+/-)-2-(Methylamino)succinic acid, monohydrate in Neuroscience Research
Introduction: Unraveling the Role of a Key Excitatory Agonist
(+/-)-2-(Methylamino)succinic acid, more commonly known in the scientific community as N-methyl-D,L-aspartic acid (NMA or racemic NMDA), is a pivotal tool in neuroscience research. Its significance lies in its potent and selective agonist activity at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[1][2] These receptors are fundamental to excitatory neurotransmission throughout the central nervous system. The NMDA receptor's unique properties as a "coincidence detector," requiring both glutamate and a co-agonist (glycine or D-serine) for activation, as well as membrane depolarization to relieve a magnesium block, place it at the heart of synaptic plasticity, learning, and memory.[1][3] However, its overactivation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in various neurological disorders.[4][5] This guide provides an in-depth exploration of the applications of (+/-)-2-(Methylamino)succinic acid, monohydrate, offering detailed protocols and the scientific rationale behind its use in modeling neurological disease and understanding fundamental neural mechanisms.
Mechanism of Action: The NMDA Receptor Signaling Cascade
(+/-)-2-(Methylamino)succinic acid acts as a selective agonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][3] The binding of the D-isomer within the racemic mixture, along with a co-agonist at the GluN1 subunit and concurrent membrane depolarization, triggers the opening of the receptor's ion channel. This allows for the influx of cations, most notably Ca2+.[1][6] The subsequent rise in intracellular calcium concentration initiates a cascade of downstream signaling events that are central to both physiological and pathological processes in neurons.
Caption: NMDA Receptor Signaling Cascade.
Application Note 1: Modeling Excitotoxicity in Neurodegenerative Diseases
Scientific Rationale: Excitotoxicity is a primary mechanism of neuronal death in stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Huntington's disease.[4] The overstimulation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways.[7] By applying known concentrations of (+/-)-2-(Methylamino)succinic acid to neuronal cultures, researchers can reliably induce excitotoxic cell death, creating a robust in vitro model to screen for neuroprotective compounds and investigate the molecular mechanisms of neuronal injury.
Experimental Workflow:
Caption: Workflow for NMDA-induced excitotoxicity studies.
Protocol: Induction of Excitotoxicity in Primary Cortical Neurons
1. Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups) cultured for 12-14 days in vitro (DIV).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
(+/-)-2-(Methylamino)succinic acid, monohydrate.
-
Sterile, nuclease-free water.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Phosphate-buffered saline (PBS).
-
Propidium iodide (PI) and Hoechst 33342 staining solutions.
2. Procedure:
-
Preparation of NMDA Stock Solution: Prepare a fresh 1000x stock solution of NMDA (e.g., 25 mM) in sterile, nuclease-free water. Causality Note: A fresh stock solution is crucial as the potency of NMDA can decrease over time, leading to variability in excitotoxic induction.
-
Conditioned Medium Collection: Prior to treatment, carefully collect half of the culture medium from each well. This "conditioned medium" is rich in neuron-secreted factors that are essential for their survival. Store this medium at 37°C in a humidified incubator.
-
NMDA Treatment: Add the NMDA stock solution directly to the remaining medium in the wells to achieve the desired final concentration (e.g., 25-100 µM). Gently swirl the plate to ensure even distribution.[8] Incubate the neurons for a defined period (e.g., 10-60 minutes) at 37°C.[8][9]
-
Washout and Recovery: After the incubation period, gently aspirate the NMDA-containing medium. Wash the neurons once with pre-warmed, fresh neurobasal medium. Then, add back the collected conditioned medium.
-
Incubation: Return the cultures to the incubator and allow them to recover for 6-24 hours. Significant neuronal death is typically observed after 6 hours and peaks around 24 hours.[8]
-
Assessment of Cell Death:
-
LDH Assay: Collect the culture supernatant to measure the activity of LDH, an enzyme released from cells with compromised plasma membranes.[8]
-
Fluorescent Staining: Incubate the cells with a solution containing Propidium Iodide (to stain the nuclei of dead cells) and Hoechst 33342 (to stain the nuclei of all cells).[10] Image the cells using a fluorescence microscope and quantify the percentage of PI-positive cells.
-
Quantitative Data Summary:
| Application | Cell Type | NMDA Concentration | Exposure Time | Post-Exposure Incubation | Observed Effect | Reference |
| Excitotoxicity | Primary Cortical Neurons | 25 µM | 60 min | 6-24 h | Significant neuronal death | [8] |
| Excitotoxicity | Hippocampal Neurons | 20 µM | 10 min | 5 h | ~47% cell death | [9] |
| Excitotoxicity | Hippocampal Neurons | 10 µM | 24 h | N/A | >50% increase in apoptotic/necrotic cells | [10] |
| Neuroprotection Study | Primary Cortical Cultures | 50 µM | 5 min | 24 h | Induced neuroprotection against a subsequent toxic dose | [11] |
Application Note 2: Investigating Synaptic Plasticity - Long-Term Potentiation (LTP) and Depression (LTD)
Scientific Rationale: NMDA receptor-dependent synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD), is widely considered the cellular basis for learning and memory.[12][13] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, while LTD is a long-lasting decrease in synaptic strength.[14] The controlled application of NMDA can be used to chemically induce forms of synaptic plasticity, allowing for the study of the underlying molecular mechanisms, such as the trafficking of AMPA receptors and the role of various kinases and phosphatases.[12][15]
Protocol: Chemical Induction of LTP (cLTP) in Hippocampal Slices
1. Materials:
-
Acute hippocampal slices (300-400 µm) from adult rodents.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
(+/-)-2-(Methylamino)succinic acid, monohydrate.
-
Glycine.
-
Bicuculline (GABAA receptor antagonist).
-
Field electrophysiology recording setup.
2. Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in a submerged or interface chamber at room temperature.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a Stable Baseline: Deliver single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to establish a stable baseline of synaptic transmission.
-
Induction of cLTP: Switch the perfusion to a modified aCSF containing NMDA (e.g., 20 µM), glycine (e.g., 10 µM), and bicuculline (e.g., 10 µM) for a short duration (e.g., 3-5 minutes). Causality Note: Glycine is included as it is a co-agonist required for NMDA receptor activation. Bicuculline is used to block inhibitory GABAergic transmission, thereby enhancing the depolarization needed for NMDA receptor activation.
-
Washout: After the induction period, switch back to the standard aCSF and continue recording for at least 60 minutes.
-
Data Analysis: Normalize the fEPSP slope to the baseline average. A sustained increase in the fEPSP slope following the NMDA application indicates the successful induction of LTP.
Quantitative Data Summary:
| Application | Preparation | NMDA Concentration | Co-agonist | Outcome | Reference |
| Synaptic Plasticity | Hippocampal Slices | 20 µM | Glycine (10 µM) | Long-lasting potentiation of glycinergic synapses | [15] |
| Synaptic Plasticity | Hippocampal Slices | N/A (electrically induced) | N/A | Induction of LTP/LTD | [12][14] |
References
-
Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA receptor - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Activation Mechanisms of the NMDA Receptor - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mitochondrial Ca2+ Signaling at the Tripartite Synapse: A Unifying Framework for Glutamate Homeostasis, Metabolic Coupling, and Network Vulnerability - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Part 3: Structure and Function of the NMDA Receptor - YouTube. (2024, December 11). Retrieved January 26, 2026, from [Link]
-
A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity - PubMed Central. (2008, January 24). Retrieved January 26, 2026, from [Link]
-
Mechanism of NMDA receptor inhibition and activation - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA receptor subunits: function and pharmacology - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Long-term potentiation and the role of N-methyl-d-aspartate receptors - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Specific Targeting of Pro-Death NMDA Receptor Signals with Differing Reliance on the NR2B PDZ Ligand - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons - Bio-protocol. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission | Journal of Neurophysiology | American Physiological Society. (n.d.). Retrieved January 26, 2026, from [Link]
-
Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Early long-term potentiation - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]
-
Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
N-methyl-D-aspartic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]
-
2-Minute Neuroscience: Long-Term Potentiation (LTP) - YouTube. (2018, March 14). Retrieved January 26, 2026, from [Link]
-
NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience. (2000, December 1). Retrieved January 26, 2026, from [Link]
-
Role of N-Methyl D-aspartate Receptors in Action-based Predictive Coding Deficits in Schizophrenia - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA receptor activation induces long-term potentiation of glycine synapses - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - Frontiers. (2023, December 7). Retrieved January 26, 2026, from [Link]
-
Diversity in NMDA receptor composition: many regulators, many consequences - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - American Physiological Society Journal. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMDA receptor function: subunit composition versus spatial distribution - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 11. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NMDA receptor activation induces long-term potentiation of glycine synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Gas Chromatographic Analysis of (+/-)-2-(Methylamino)succinic Acid Following Derivatization
Introduction
(+/-)-2-(Methylamino)succinic acid, also known as N-methyl-D,L-aspartic acid (NMDLA), is a compound of significant interest in neuroscience and drug development. Its enantiomers can exhibit different physiological activities, making their separation and quantification crucial. Gas chromatography (GC) offers high resolution for the analysis of volatile compounds. However, amino acids like NMDLA are non-volatile and polar, necessitating a derivatization step to convert them into thermally stable and volatile derivatives suitable for GC analysis.[1][2] This application note provides detailed protocols for the derivatization of (+/-)-2-(methylamino)succinic acid for subsequent chiral GC analysis, enabling the separation and quantification of its enantiomers.
The core challenge in the GC analysis of amino acids lies in masking the polar functional groups, namely the carboxylic acid and the amino groups. For (+/-)-2-(methylamino)succinic acid, this involves derivatizing two carboxylic acid groups and one secondary amine. This guide will detail two robust and widely employed derivatization strategies: Two-Step Esterification and Acylation and One-Step Silylation . The choice between these methods often depends on sample matrix, available resources, and desired sensitivity.
Method 1: Two-Step Esterification and Acylation
This classical approach involves a two-step reaction. First, the carboxylic acid groups are esterified, typically by reaction with an alcohol in the presence of an acid catalyst. Subsequently, the secondary amine is acylated using an acylating agent, often a fluorinated anhydride, which enhances detectability by electron capture detection (ECD) and provides characteristic mass fragments for mass spectrometry (MS).[3]
Causality of Experimental Choices
-
Esterification First: It is crucial to perform the esterification of the carboxylic acid groups before the acylation of the amino group. Acylating agents can react with carboxylic acids to form unstable mixed anhydrides.[3] By first converting the carboxylic acids to their less reactive ester forms, the subsequent acylation of the secondary amine can proceed cleanly and efficiently.
-
Choice of Alcohol and Catalyst: Isopropanol is a common choice for esterification as it provides a good balance between reactivity and the volatility of the resulting ester. The use of a strong acid catalyst, such as anhydrous HCl, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Choice of Acylating Agent: Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts readily with the secondary amine. The resulting trifluoroacetyl group is highly electronegative, which is advantageous for ECD and can also direct fragmentation patterns in MS analysis.[3]
Experimental Workflow: Esterification and Acylation
Caption: Workflow for the two-step derivatization of (+/-)-2-(methylamino)succinic acid.
Detailed Protocol: Esterification and Acylation
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of (+/-)-2-(methylamino)succinic acid into a 2 mL reaction vial with a PTFE-lined screw cap.
-
If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reagents.[4]
-
-
Step 1: Esterification
-
Prepare a 3 M solution of anhydrous HCl in isopropanol. This can be done by carefully bubbling dry HCl gas through anhydrous isopropanol or by the cautious addition of acetyl chloride to anhydrous isopropanol.
-
Add 500 µL of the 3 M HCl in isopropanol to the dried sample.
-
Securely cap the vial and heat at 100°C for 45 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
Remove the solvent and excess reagent by evaporation under a gentle stream of dry nitrogen.
-
-
Step 2: Acylation
-
To the dried di-isopropyl ester intermediate, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Securely cap the vial and heat at 60°C for 30 minutes.
-
After cooling, carefully evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent for GC injection (e.g., 100 µL of ethyl acetate or iso-octane).
-
Method 2: One-Step Silylation
Silylation is a popular and often simpler derivatization method where active hydrogens in the analyte are replaced by a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[1][2] For amino acids, silylation derivatizes the carboxylic acid, amino, and any other active hydrogen-containing functional groups in a single step.
Causality of Experimental Choices
-
Choice of Silylating Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice for the derivatization of amino acids, including secondary amines.[4][5] The resulting tert-butyldimethylsilyl (t-BDMS) derivatives are significantly more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) derivatives, which is a major advantage during sample handling and analysis.[4]
-
Reaction Conditions: The silylation reaction is typically carried out at an elevated temperature to ensure complete derivatization of all active sites. A solvent such as pyridine or acetonitrile can be used to facilitate the dissolution of the analyte and the reaction.
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[4] The presence of water will consume the reagent and can lead to incomplete derivatization and the formation of byproducts. Therefore, it is imperative to use anhydrous solvents and ensure the sample is completely dry.[4]
Experimental Workflow: Silylation
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (+/-)-2-(Methylamino)succinic Acid, Monohydrate Synthesis
Welcome to the technical support center for the synthesis of (+/-)-2-(methylamino)succinic acid, monohydrate, also known as N-methyl-DL-aspartic acid (NMA). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.
The synthesis of NMA, a crucial non-proteinogenic amino acid used in neuroscience research, is most commonly achieved through a two-step process: a Michael addition of methylamine to an activated alkene like dimethyl fumarate, followed by hydrolysis of the resulting diester intermediate.[1][2] While conceptually straightforward, this pathway is susceptible to side reactions and procedural pitfalls that can significantly impact the final yield. This guide provides a structured approach to troubleshoot these challenges effectively.
Section 1: Troubleshooting Guide (Q&A)
This section addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My initial Michael addition reaction appears sluggish or incomplete. TLC analysis shows a significant amount of unreacted dimethyl fumarate even after the recommended reaction time. What's going wrong?
A: This issue typically points to problems with reagent stoichiometry, concentration, or reaction conditions.
-
Causality & Explanation: The Michael addition is a nucleophilic conjugate addition. Its rate is dependent on the nucleophilicity of the amine and the concentration of both reactants. Methylamine is a gas and is typically used as a solution (e.g., in water or THF). Inaccurate determination of the methylamine concentration is a common source of error. Furthermore, the reaction is often exothermic; insufficient cooling can lead to side reactions or evaporation of the volatile methylamine, effectively reducing its concentration.
-
Actionable Solutions:
-
Verify Methylamine Concentration: If using a commercial solution, ensure it has been stored properly to prevent the loss of methylamine gas. If preparing the solution yourself, titrate a small aliquot to confirm its molarity before use.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methylamine to drive the reaction to completion. A large excess should be avoided as it can complicate purification.
-
Maintain Temperature Control: Perform the addition of methylamine to the dimethyl fumarate solution at a reduced temperature (e.g., 0-5 °C) in an ice bath. This controls the initial exotherm and minimizes the loss of methylamine. After the initial addition, allow the reaction to slowly warm to room temperature and stir for the prescribed time.
-
Solvent Choice: Ensure you are using an appropriate solvent that can dissolve both reactants. Methanol or THF are common choices.
-
Q2: The Michael addition seemed successful, but after the hydrolysis step, my isolated yield is very low. I suspect I'm losing my product during workup. What is the most likely cause?
A: The most significant cause of yield loss during hydrolysis is the formation of a stable five-membered ring side product, DL-α-methylamino-succinimide .[1][2]
-
Causality & Explanation: The diester intermediate, under certain conditions, can undergo an intramolecular cyclization. This is particularly favored by base-catalyzed hydrolysis or high temperatures.[1] The resulting succinimide is very stable and will not readily hydrolyze back to the desired dicarboxylic acid under standard conditions, thus representing a significant loss of product.
-
Actionable Solutions:
-
Favor Acid Hydrolysis: Use strong acid hydrolysis (e.g., 6M HCl) under reflux. This condition favors the hydrolysis of both ester groups while minimizing the base-catalyzed cyclization pathway.
-
Strict Temperature and Time Monitoring: Do not extend the hydrolysis time unnecessarily. Monitor the reaction's progress by TLC or LC-MS. Overheating or prolonged reaction times, even under acidic conditions, can promote side reactions.[1]
-
Workup pH Control: During product isolation, the pH must be carefully adjusted. The product is an amino acid and is zwitterionic at its isoelectric point (pI). Adjusting the pH of the aqueous solution to its pI (typically around pH 3-4) will minimize its solubility in water, allowing for maximum precipitation. Incorrect pH will leave the product dissolved in the mother liquor.
-
Q3: My final product is a sticky oil or refuses to crystallize from water. How can I obtain the desired crystalline monohydrate?
A: Failure to crystallize is almost always due to the presence of impurities that act as crystallization inhibitors.
-
Causality & Explanation: Impurities such as unhydrolyzed ester intermediates, residual salts from pH adjustment, or the succinimide side product disrupt the formation of a stable crystal lattice. The target molecule is a zwitterion that forms a highly ordered, hydrogen-bonded network in its crystalline state.[3] Impurities interfere with this process.
-
Actionable Solutions:
-
Purify the Crude Product: Before attempting crystallization, consider a purification step. Passing the crude solution through a column of a strong cation-exchange resin can effectively remove salts and other non-ionic impurities.[4]
-
Optimize Crystallization Conditions:
-
Solvent: Use deionized water. The product is the monohydrate, so water is the ideal solvent.
-
Concentration: Dissolve the crude solid in a minimal amount of hot water to ensure a supersaturated solution upon cooling.[5]
-
Cooling Rate: Cool the solution slowly. A rapid crash-cooling will trap impurities and result in smaller, less pure crystals or an oil. Allow the solution to cool to room temperature undisturbed, then place it in a 4 °C refrigerator.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Consider an Anti-Solvent: If crystallization from water fails, try dissolving the product in a minimal amount of water and then slowly adding a miscible organic solvent in which the product is insoluble (e.g., isopropanol or ethanol) until turbidity is observed. This reduces the product's solubility and can promote crystallization.
-
Q4: The NMR spectrum of my product shows more peaks than expected. What are the common impurities I should be looking for?
A: The most common impurities are related to starting materials, intermediates, or the succinimide side product.
-
Causality & Explanation: Each species has a unique chemical signature in an NMR spectrum.
-
Identifying Impurities:
-
Dimethyl 2-(Methylamino)succinate (Intermediate): Look for two distinct methoxy signals (-OCH₃) around 3.6-3.8 ppm.
-
Mono-methyl Ester: If hydrolysis is incomplete, you will see one methoxy signal and a more complex splitting pattern in the aliphatic region compared to the final product.
-
DL-α-methylamino-succinimide: This side product will have a distinct set of proton signals. The N-methyl group will be a singlet, and the two diastereotopic protons on the ring will show a characteristic AB quartet.
-
Dimethyl Fumarate (Starting Material): Look for a singlet around 6.8 ppm corresponding to the vinylic protons and a methoxy singlet around 3.7 ppm.
-
Section 2: Frequently Asked Questions (FAQs)
What is the most reliable synthetic route for laboratory-scale synthesis of (+/-)-2-(methylamino)succinic acid? The Michael addition of methylamine to dimethyl fumarate followed by strong acid hydrolysis is a robust and widely cited method.[1][2] It avoids harsh or specialized reagents and is generally high-yielding when reaction conditions are carefully controlled.
Why is strict temperature control so important during the hydrolysis step? High temperatures can promote the formation of the highly stable DL-α-methylamino-succinimide side product, which is a major cause of yield loss.[1] Additionally, excessive heat can lead to decomposition, further reducing the yield of the desired product.
How can I definitively confirm the identity and purity of my final product? A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ for C₅H₉NO₄ should be 148.05).
-
FT-IR Spectroscopy: To identify key functional groups (carboxylic acid O-H and C=O stretches, N-H stretch).
-
Melting Point: The pure compound should have a sharp melting point.
What is the critical role of pH during the workup and isolation phase? As an amino acid, the product's solubility in water is highly dependent on pH. The lowest solubility occurs at the isoelectric point (pI). Adjusting the pH of the final aqueous solution to the pI (typically 3-4) is essential to maximize the precipitation of the zwitterionic product and achieve a high isolated yield.
Section 3: Visual Guides & Data
Reaction Pathway and Side Reaction
The following diagram illustrates the primary synthesis route and the key side reaction that leads to yield loss.
Caption: Synthesis of NMA via Michael addition and hydrolysis.
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose the cause of low product yield.
Sources
- 1. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (S)-2-amino-2-methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060276674A1 - Method for purifying succinic acid from fermentation broth - Google Patents [patents.google.com]
- 5. talentchemicals.com [talentchemicals.com]
Technical Support Center: Purification of (+/-)-2-(Methylamino)succinic acid, monohydrate
Welcome to the technical support center for the purification of (+/-)-2-(Methylamino)succinic acid, monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this non-standard amino acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Core Purification Philosophy
The purification of (+/-)-2-(Methylamino)succinic acid, a zwitterionic compound, hinges on exploiting its unique physicochemical properties—namely, its polarity, charge state variability with pH, and differential solubility.[1][2] The presence of both a secondary amine and two carboxylic acid groups dictates its behavior in various systems. The optimal strategy often involves a multi-step approach, starting with a bulk purification method like recrystallization, followed by a high-resolution technique such as ion-exchange chromatography for final polishing.
Below is a general decision workflow to guide your strategy.
Caption: High-level decision workflow for purifying 2-(Methylamino)succinic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | 1. Solvent Choice: The chosen solvent may dissolve impurities well, causing them to co-crystallize. 2. Cooling Rate: Cooling the solution too quickly traps impurities within the crystal lattice.[3] 3. Insoluble Impurities: Particulate matter or insoluble by-products were not removed prior to crystallization. | 1. Re-evaluate Solvent System: Test a new solvent or a mixed-solvent system (see FAQ 2). The ideal solvent dissolves the compound well when hot but poorly when cold.[4] 2. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator or ice bath.[5] 3. Hot Filtration: Perform a filtration step while the solution is hot to remove any insoluble materials before cooling.[4] |
| Poor or No Crystal Formation | 1. Supersaturation Not Reached: The solution is too dilute. 2. Oiling Out: The compound is precipitating as a liquid phase instead of a solid crystal, often due to high impurity levels or an inappropriate solvent. 3. Inhibitory Impurities: Certain impurities can interfere with crystal lattice formation. | 1. Concentrate Solution: Gently evaporate some of the solvent under reduced pressure.[6] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Solvent Change: If "oiling out" occurs, re-heat the solution, add more solvent to dissolve the oil, and attempt recrystallization again, possibly with a different solvent system. |
| Low Yield | 1. High Solubility in Cold Solvent: The compound has significant solubility in the mother liquor even at low temperatures.[4] 2. Premature Crystallization: Product crystallized during a hot filtration step. 3. Excessive Washing: Washing the collected crystals with too much or with a warm solvent can redissolve the product.[4] | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Use a Second Crop: Collect a second, potentially less pure, crop of crystals by further cooling or concentrating the mother liquor.[5] 3. Pre-heat Funnel: Use a pre-heated filter funnel for hot filtration. 4. Cold Solvent Wash: Wash the final crystals with a minimal amount of ice-cold solvent.[4] |
| Target Compound Elutes in Flow-Through (Ion-Exchange) | 1. Incorrect pH: The pH of the loading buffer renders the compound neutral or gives it the same charge as the resin.[7] 2. Column Overload: The amount of sample loaded exceeds the binding capacity of the resin.[8] 3. High Ionic Strength: The salt concentration of the loading buffer is too high, preventing the compound from binding to the resin. | 1. Adjust Buffer pH: For cation exchange, the pH must be below the isoelectric point (pI) to ensure a net positive charge. For anion exchange, the pH must be above the pI for a net negative charge. 2. Reduce Sample Load: Decrease the amount of crude material applied to the column. 3. Desalt Sample: Ensure the sample is in a low-salt buffer before loading. |
| Poor Resolution/Co-elution of Impurities (Chromatography) | 1. Inappropriate Elution Gradient: The salt or pH gradient is too steep, causing compounds with similar charges to elute together. 2. Wrong Resin Choice: The selected ion-exchange resin (strong vs. weak) is not optimal for the required separation.[9] 3. Poor Column Packing: Channeling or voids in the column bed lead to a non-uniform flow path. | 1. Shallow Gradient: Use a shallower elution gradient (e.g., 0-0.5 M NaCl over 20 column volumes instead of 5). 2. Test Different Resins: A weak ion exchanger may provide better selectivity for this specific separation compared to a strong one, or vice-versa.[9] 3. Repack Column: Ensure the column is packed evenly without any cracks or bubbles.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude solid of unknown purity?
A: For a solid crude product, recrystallization is the most effective and economical first step for bulk purification.[3] It leverages differences in solubility between your target compound and impurities at varying temperatures.[4] This method is excellent for removing impurities that have significantly different solubility profiles from your product. If the purity after one or two recrystallizations is still insufficient (e.g., <95% by HPLC), a secondary, high-resolution method like ion-exchange chromatography is recommended.
Q2: How do I select the right solvent for recrystallization?
A: The ideal solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). For a polar, zwitterionic molecule like 2-(Methylamino)succinic acid, polar protic solvents are the best starting point.
| Solvent System | Rationale & Properties | Pros | Cons |
| Water | Highly polar; effectively dissolves polar amino acids at elevated temperatures. Succinic acid itself has high solubility in hot water and low solubility in cold water.[4] | Excellent for dissolving the polar target compound. Green and inexpensive. | May also dissolve polar impurities well. Drying the final product requires care to ensure the monohydrate form is maintained or removed controllably. |
| Water/Ethanol | A mixed-solvent system. The compound is dissolved in a minimal amount of hot water (the "good" solvent), and ethanol (the "poor" solvent) is added until the solution becomes turbid. Re-heating to clarify and then slow cooling allows for crystallization. | Allows for fine-tuning of solubility. Ethanol can help precipitate the product while keeping less polar impurities dissolved. | Requires careful optimization of the solvent ratio. |
| Water/Isopropanol | Similar principle to Water/Ethanol, but isopropanol is less polar than ethanol. | Can provide a different selectivity for precipitating the product versus impurities. | May lead to "oiling out" if the polarity difference is too great or if cooling is too rapid. |
| Acetic Acid | A polar protic solvent that can dissolve amino acids. | May be effective if impurities are insoluble in acidic conditions. | Difficult to remove completely from the final product; requires extensive drying under high vacuum. |
Q3: My compound is likely produced from a biological or fermentation process. What specific impurities should I be concerned about?
A: Fermentation-derived products often contain a mixture of related organic acids, amino acids, and residual nutrients.[5][11] Common impurities for succinic acid-related fermentations include acetic acid, pyruvic acid, lactic acid, and other amino acids like L-valine.[11] Many of these are highly polar and water-soluble, making them difficult to remove by simple recrystallization from water. In this case, ion-exchange chromatography is a superior method, as it separates molecules based on their charge characteristics at a specific pH.[9][12]
Q4: Can you provide a detailed protocol for recrystallization?
A: Certainly. This protocol is a robust starting point.
Experimental Protocol: Recrystallization of (+/-)-2-(Methylamino)succinic acid, monohydrate
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water) and a stir bar. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.[4]
-
Hot Filtration (Optional but Recommended): If any insoluble material is visible, perform a hot filtration. Pre-heat a filter funnel (stemless or short-stemmed) and a receiving flask. Pour the hot solution through a fluted filter paper to remove particulates. This step prevents premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or a 4°C refrigerator for at least one hour to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[4]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Depending on the desired final form (monohydrate or anhydrous), drying conditions (temperature, duration) may need to be adjusted.
Caption: Step-by-step workflow for a standard recrystallization experiment.
Q5: When should I use ion-exchange chromatography, and how do I set it up?
A: Use ion-exchange chromatography (IEX) when you need very high purity (>99%), when impurities are structurally very similar to your target compound, or when recrystallization fails to provide adequate separation.[12]
Conceptual Setup for Ion-Exchange Chromatography:
-
Determine Isoelectric Point (pI): Estimate the pI of 2-(Methylamino)succinic acid. It will have two pKa values for the carboxylic acids (around 2-4) and one for the secondary amine (around 9-10). The pI will be the average of the two acidic pKa values.
-
Choose Resin and Buffer pH:
-
Cation Exchange (Binding Positive Ions): Use a buffer pH that is ~1 unit below the pI. At this pH, the compound will be protonated and have a net positive charge, allowing it to bind to a cation exchange resin (e.g., Dowex 50W). Impurities that are neutral or anionic will flow through.
-
Anion Exchange (Binding Negative Ions): Use a buffer pH that is ~1 unit above the pI. At this pH, the compound will be deprotonated with a net negative charge and bind to an anion exchange resin (e.g., Dowex 1).
-
-
Procedure:
-
Equilibration: Equilibrate the packed column with 5-10 column volumes of your starting buffer (low ionic strength).
-
Loading: Dissolve your partially purified sample in the starting buffer and load it onto the column.
-
Washing: Wash the column with several volumes of the starting buffer to remove any unbound impurities.
-
Elution: Elute your bound compound by applying a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by changing the pH to neutralize the charge on your compound, causing it to detach from the resin.[7]
-
Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by HPLC or TLC) to identify those containing the pure product.
-
References
- Blog. (2025, October 16). How to purify succinic acid obtained from synthesis?
- Frontiers. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Column Chromatography. Amino Acid Purification.
- Google Patents. Process for the production and purification of succinic acid.
- Google Patents. Method for purifying succinic acid by crystallization of culture broth.
- Solubility of succinic acid in pure solvents and in mixed solvents as a function of temperature.
- UND Scholarly Commons. (2015, February 5). Determination of Impurities in Bioproduced Succinic Acid.
- Separation and Refining of Amino acids.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- PMC - NIH. Crystal structure of (S)-2-amino-2-methylsuccinic acid.
- PubMed. Crystal structure of (S)-2-amino-2-methyl-succinic acid.
- Dutscher. Protein purification troubleshooting guide.
- Merck Millipore. Affinity Chromatography Troubleshooting.
Sources
- 1. Crystal structure of (S)-2-amino-2-methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of (S)-2-amino-2-methyl-succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 6. WO2009082050A1 - Method for purifying succinic acid by crystallization of culture broth - Google Patents [patents.google.com]
- 7. diaion.com [diaion.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. US5143834A - Process for the production and purification of succinic acid - Google Patents [patents.google.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. commons.und.edu [commons.und.edu]
- 12. column-chromatography.com [column-chromatography.com]
Technical Support Center: Scaling Up Laboratory Synthesis of (+/-)-2-(Methylamino)succinic Acid, Monohydrate
Welcome to the technical support center for the laboratory synthesis and scale-up of (+/-)-2-(Methylamino)succinic acid, monohydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles and practical, field-tested experience.
I. Overview of the Recommended Synthetic Pathway
While several synthetic routes to amino-succinic acid derivatives can be envisioned, for a scalable and reliable laboratory synthesis of (+/-)-2-(Methylamino)succinic acid, we recommend a Michael addition reaction. This method involves the addition of methylamine to a succinic acid derivative with an electrophilic double bond, such as maleic or fumaric acid esters. A particularly effective approach is the reaction of methylamine with dimethyl fumarate, followed by hydrolysis of the ester groups.[1] This pathway is generally high-yielding and avoids the use of harsh halogenating agents and the potential for over-alkylation common in nucleophilic substitution reactions with alkyl halides.[2]
The overall reaction scheme is as follows:
Step 1: Michael Addition Dimethyl fumarate + Methylamine → Dimethyl 2-(methylamino)succinate
Step 2: Hydrolysis Dimethyl 2-(methylamino)succinate + Base/Acid → (+/-)-2-(Methylamino)succinic acid
Step 3: Crystallization (+/-)-2-(Methylamino)succinic acid → (+/-)-2-(Methylamino)succinic acid, monohydrate
Below is a visual representation of the recommended workflow:
Caption: Recommended three-step synthesis workflow.
II. Detailed Experimental Protocol
This protocol provides a general framework. Optimization of reaction times, temperatures, and concentrations may be necessary depending on the scale of the synthesis.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Dimethyl fumarate | C₆H₈O₄ | 144.13 | |
| Methylamine (40% in water) | CH₅N | 31.06 | Can be used as an aqueous solution or in an organic solvent. |
| Methanol | CH₄O | 32.04 | Anhydrous |
| Sodium Hydroxide | NaOH | 40.00 | For hydrolysis |
| Hydrochloric Acid | HCl | 36.46 | For neutralization and hydrolysis |
| Ethanol | C₂H₆O | 46.07 | For crystallization |
| Activated Carbon | C | 12.01 | For decolorization |
Step 1: Synthesis of Dimethyl 2-(methylamino)succinate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl fumarate in methanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methylamine solution to the cooled solution while stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude dimethyl 2-(methylamino)succinate.
Step 2: Hydrolysis to (+/-)-2-(Methylamino)succinic acid
-
To the crude diester, add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The product may begin to precipitate.
-
If the solution is colored, it can be treated with activated carbon at this stage.
Step 3: Purification and Crystallization
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from a water/ethanol mixture.
-
Dissolve the crude solid in a minimum amount of hot water, and then add ethanol until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the pure crystals of (+/-)-2-(Methylamino)succinic acid, monohydrate by vacuum filtration and dry them.
III. Troubleshooting Guide
This section addresses potential issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Michael Addition) | - Incomplete reaction. - Loss of volatile methylamine. - Side reactions. | - Increase reaction time or gently warm the reaction mixture after the initial exothermic phase. - Ensure a well-sealed reaction setup to prevent the escape of methylamine gas. - Maintain a low temperature during the addition of methylamine to minimize side reactions. |
| Incomplete hydrolysis in Step 2 | - Insufficient base or acid. - Insufficient reaction time or temperature. | - Use a slight excess of the hydrolyzing agent (NaOH or HCl). - Increase the reflux time and ensure the temperature is maintained. |
| Product does not precipitate upon acidification | - The product is too soluble in the reaction mixture. - Insufficient acidification. | - Concentrate the solution by removing some of the solvent under reduced pressure. - Add more acid to ensure the pH is at the isoelectric point of the amino acid (around pH 3-4). - Add a co-solvent like ethanol or acetone to reduce the solubility of the product. |
| Oily product obtained instead of a solid | - Presence of impurities. - Incomplete hydrolysis (presence of monoester). | - Purify the crude product by column chromatography before crystallization. - Ensure the hydrolysis step has gone to completion. |
| Colored product | - Formation of colored byproducts during the reaction. | - Treat the aqueous solution of the product with activated carbon before crystallization. |
| Difficulty in crystallization | - Solution is too dilute or too concentrated. - Rapid cooling. | - Adjust the concentration of the solution. - Allow the solution to cool slowly to promote the formation of well-defined crystals. Scratching the inside of the flask with a glass rod can also induce crystallization. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use maleic anhydride or maleic acid instead of dimethyl fumarate?
A1: Yes, it is possible to use maleic anhydride or maleic acid. However, the reaction with methylamine will open the anhydride ring to form an amide-acid, which would then require hydrolysis of the amide in addition to the ester (if formed). Using dimethyl fumarate or dimethyl maleate is a more direct route to the desired amino acid after hydrolysis.[1]
Q2: What is the role of the monohydrate in the final product?
A2: The monohydrate indicates that one molecule of water is incorporated into the crystal lattice of the 2-(methylamino)succinic acid for each molecule of the acid. This is a common occurrence for polar molecules like amino acids when crystallized from aqueous solutions. The presence of water of hydration should be confirmed by analytical techniques such as Karl Fischer titration or thermogravimetric analysis (TGA).
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition, including the presence of the water of hydration.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Methylamine is a corrosive and flammable gas/liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is exothermic, so proper temperature control is crucial, especially during scale-up.
Q5: My reaction seems to have stalled. What should I do?
A5: First, re-verify your reaction conditions (temperature, stoichiometry of reactants). If the reaction has indeed stalled, you can try gently heating the reaction mixture. If that doesn't work, adding a slight excess of methylamine might help to drive the reaction to completion. Always monitor the reaction progress by TLC to make an informed decision.
Q6: Can this synthesis be adapted for stereospecific products?
A6: The described synthesis will produce a racemic mixture ((+/-)-2-(Methylamino)succinic acid). To obtain a specific stereoisomer, you would need to start with a chiral precursor or employ a chiral resolution method after the synthesis. An alternative approach for synthesizing a specific enantiomer involves starting with the corresponding enantiomer of aspartic acid, protecting the amino group, methylating it, and then deprotecting it.[3][4]
V. References
-
Boros, M., Kökösi, J., Vámos, J., Kövesdi, I., & Noszál, B. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Amino Acids, 33(4), 709-717. [Link]
-
Chemguide. (n.d.). Amines as nucleophiles. [Link]
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. [Link]
-
Google Patents. (2013). Synthesis of N-methyl-D-aspartic acid.
-
Zhang, J., et al. (2021). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. ResearchGate. [Link]
-
Google Patents. (1990). Method for purifying aspartic acid.
-
Kucerová, Z., & Tichá, M. (2002). Aromatic amino acids and their derivatives as ligands for the isolation of aspartic proteinases. Journal of Chromatography B, 770(1-2), 121-128. [Link]
-
Boros, M., et al. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. ResearchGate. [Link]
Sources
identifying and removing impurities from (+/-)-2-(Methylamino)succinic acid
Welcome to the technical support center for (+/-)-2-(methylamino)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the purification and analysis of this compound. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification and handling of (+/-)-2-(methylamino)succinic acid.
Q1: What are the most likely impurities in a synthesis of (+/-)-2-(methylamino)succinic acid?
A1: Impurities typically originate from three main sources: unreacted starting materials, byproducts from side reactions, and residual reagents or solvents.
-
Starting Materials: Depending on the synthetic route, common starting materials like itaconic acid, ethyl crotonate, or maleic anhydride and their derivatives may persist in the crude product[1]. Unreacted methylamine can also be present.
-
Side Products: Potential side products include regioisomers (if the starting material is unsymmetrical), products of over-methylation (forming a quaternary ammonium salt), or amides formed from the reaction of the amine with a carboxylic acid ester precursor. Other organic acids, such as acetic, formic, or pyruvic acids, can also be present as byproducts, similar to those found in succinic acid preparations[2][3][4].
-
Solvents and Reagents: Residual solvents used during the reaction or workup (e.g., dioxane, acetonitrile, alcohols) and catalysts are common impurities that must be removed.
Q2: What are the primary analytical techniques I should use to assess the purity of my sample?
A2: A multi-technique approach is always recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most prevalent method for analyzing amino acid impurities[5][6][7][8]. A combination of a C18 reversed-phase column with a suitable detector (UV, MS, or Charged Aerosol Detector - CAD) can effectively separate the target compound from many potential impurities[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides critical structural information. It can readily identify and quantify impurities that have unique proton or carbon signals different from your target molecule.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or used directly, MS is invaluable for identifying the molecular weight of unknown impurities, providing crucial clues to their identity. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be employed, often after a derivatization step[2].
Q3: What is the most straightforward and effective initial method for purification?
A3: For crystalline solids like (+/-)-2-(methylamino)succinic acid, recrystallization is the most powerful and cost-effective initial purification technique[9][10]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures. Water is an excellent starting solvent for polar molecules like amino acids[9].
Q4: How should I properly store purified (+/-)-2-(methylamino)succinic acid?
A4: As a non-natural amino acid, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation from moisture, light, or heat. Storing it under an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term stability.
Troubleshooting Guide: From Impurity Detection to Removal
This section provides detailed, step-by-step guidance for specific experimental challenges.
Problem 1: My ¹H NMR spectrum shows several unexpected peaks. How can I identify the source?
Underlying Principle: Every chemically distinct proton in a molecule produces a signal in the ¹H NMR spectrum. The chemical shift, integration, and multiplicity (splitting pattern) of these signals are unique fingerprints. Impurities will introduce their own set of signals, which can be identified by careful analysis and comparison to known spectra.
Step-by-Step Identification Protocol:
-
Analyze the Target Spectrum: First, predict the spectrum for pure (+/-)-2-(methylamino)succinic acid. You should expect signals for the methyl group (CH₃), the two diastereotopic protons of the methylene group (CH₂), the methine proton (CH), and exchangeable protons from the amine (NH) and carboxylic acids (COOH).
-
Characterize Impurity Signals:
-
Check for Solvents: Compare the chemical shifts of sharp, singlet peaks to a standard residual solvent chart (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Identify Starting Materials: Obtain NMR spectra of your starting materials. Look for characteristic peaks from these materials in your product spectrum. For instance, vinylic protons from itaconic or crotonic acid derivatives will appear in the 5-7 ppm region.
-
Use a Spiking Study: If you have a suspected impurity, add a small amount of it to your NMR sample (this is called "spiking"). If one of the unknown peaks increases in integration, you have confirmed its identity.
-
-
Employ 2D NMR: If the 1D spectrum is too complex, techniques like COSY (Correlation Spectroscopy) can show which protons are coupled to each other, helping to piece together the structure of an unknown impurity.
Workflow for Impurity Identification:
Caption: Decision tree for identifying unknown signals in an NMR spectrum.
Problem 2: Recrystallization failed to significantly improve the purity of my compound. What should I do next?
Underlying Principle: Recrystallization is ineffective when the impurities have very similar solubility profiles to the target compound or when they co-crystallize. In such cases, a separation technique based on a different chemical property, such as charge, is required. Ion-exchange chromatography is exceptionally well-suited for purifying amino acids[3][11][12].
Step-by-Step Ion-Exchange Chromatography (IEC) Protocol:
(+/-)-2-(methylamino)succinic acid is an amino acid and exists as a zwitterion at its isoelectric point (pI). It can be positively charged at low pH and negatively charged at high pH. This property allows it to bind to both cation and anion exchange resins.
-
Resin Selection:
-
Strong Cation Exchange (SCX) Resin: Use this to capture your positively charged product at low pH (e.g., pH 2-3) while neutral and anionic impurities pass through.
-
Strong Anion Exchange (SAX) Resin: Use this to capture your negatively charged product at high pH (e.g., pH 8-9) while neutral and cationic impurities pass through.
-
-
Column Preparation: Prepare a column with your chosen resin and equilibrate it with a low ionic strength buffer at the desired pH (e.g., 0.1 M acetate buffer for SCX, 0.1 M phosphate buffer for SAX).
-
Loading: Dissolve your crude sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute any unbound impurities.
-
Elution: Elute your bound product by changing the pH or increasing the salt concentration of the buffer. A common method is to use a linear gradient (e.g., 0 to 1 M NaCl) to elute compounds based on their binding affinity.
-
Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.
-
Desalting: Combine the pure fractions and remove the buffer salts. This can be done by dialysis, size-exclusion chromatography, or by neutralizing and precipitating the product if it is insoluble at its pI.
Purification Strategy Flowchart:
Caption: General workflow for the purification of (+/-)-2-(methylamino)succinic acid.
Problem 3: My final product has a persistent yellow or brown color.
Underlying Principle: Color in organic compounds often arises from highly conjugated impurities or degradation products formed during the synthesis, often in trace amounts. These are difficult to remove by crystallization alone. Activated carbon treatment is a classic and effective method for adsorbing these types of chromophoric impurities[9][13].
Activated Carbon Treatment Protocol:
-
Dissolve the Sample: Dissolve the colored (+/-)-2-(methylamino)succinic acid in a suitable hot solvent (e.g., water), as you would for recrystallization[9].
-
Add Activated Carbon: Add a small amount of activated carbon to the hot solution. A typical starting point is 1-2% of the solute's weight. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Stir and Heat: Keep the solution hot and stir for 5-15 minutes. This allows the carbon to adsorb the colored impurities. Avoid prolonged heating, which could lead to adsorption of your product.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite®. This step is crucial to remove the carbon while keeping your product dissolved.
-
Crystallize: Allow the clear, colorless filtrate to cool slowly to crystallize your purified product.
-
Collect: Collect the crystals by filtration as you would in a normal recrystallization.
| Parameter | Recommendation | Rationale |
| Carbon Amount | 1-5% (w/w) of solute | Too little will be ineffective; too much may adsorb the product, reducing yield. |
| Contact Time | 5-15 minutes | Balances impurity adsorption with minimizing product loss. |
| Filtration Method | Hot gravity filtration | Vacuum filtration can cause the solvent to boil rapidly, leading to premature crystallization in the funnel. |
Table 1: Key Parameters for Activated Carbon Treatment.
References
-
Cui, J., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Klouda, M. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Available at: [Link]
-
McKinlay, J. B., et al. (2017). Succinic Acid: Technology Development and Commercialization. MDPI. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. ResearchGate. Available at: [Link]
-
Fun, H. K., et al. (2015). Crystal structure of (S)-2-amino-2-methylsuccinic acid. Acta Crystallographica Section E. Available at: [Link]
- Glassner, D. A., et al. (1992). Process for the production and purification of succinic acid. Google Patents.
-
Inoue, Y. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. Available at: [Link]
-
Jaeschke, R. P., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science. Available at: [Link]
- Raemakers-Franken, P. C., et al. (2012). Process for the crystallization of succinic acid. Google Patents.
-
Klouda, M., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. ResearchGate. Available at: [Link]
-
Okchem. (2023). How to purify succinic acid obtained from synthesis? Blog. Available at: [Link]
-
Diaion. Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. Available at: [Link]
-
Inoue, Y. (2022). Summary of analytical methods for detecting amino acid impurities. ResearchGate. Available at: [Link]
- Reppe, W. (1958). Preparation of succinic acids. Google Patents.
-
Ferreira, A. M. C., et al. (2022). Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]
-
Kaspar, H., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Cui, J., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. ResearchGate. Available at: [Link]
-
Sorbead India. Amino Acid Purification. Column Chromatography. Available at: [Link]
-
Thompson, J. F., et al. (1951). Purification of Plant Amino Acid for Paper Chromatography. Analytical Chemistry. Available at: [Link]
- Chang, Y. K., et al. (2009). Method for purifying succinic acid by crystallization of culture broth. Google Patents.
-
Shimadzu. (2019). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Available at: [Link]
-
Czapla-Masztafiak, J., et al. (2016). Tuning crystal morphology of succinic acid using a polymer additive. CrystEngComm. Available at: [Link]
-
Wikipedia. (2023). 2-Methylsuccinic acid. Wikipedia. Available at: [Link]
Sources
- 1. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 2. commons.und.edu [commons.und.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. talentchemicals.com [talentchemicals.com]
- 10. US2851486A - Preparation of succinic acids - Google Patents [patents.google.com]
- 11. US5143834A - Process for the production and purification of succinic acid - Google Patents [patents.google.com]
- 12. diaion.com [diaion.com]
- 13. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
Technical Support Center: Resolving Enantiomers of 2-(Methylamino)succinic Acid
Welcome to our dedicated technical support center for the chiral resolution of 2-(methylamino)succinic acid, also known as N-methyl-D-aspartic acid (NMDA) and N-methyl-L-aspartic acid (NMLA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of separating these critical enantiomers.
Introduction: The "Why" Behind the Resolution
2-(Methylamino)succinic acid is a derivative of the amino acid aspartic acid and a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. The biological activity is highly stereospecific, with the D-enantiomer being the primary active form. Therefore, obtaining enantiomerically pure forms of this compound is crucial for accurate pharmacological studies and the development of targeted therapeutics. This guide will walk you through the most common methods for achieving this separation, providing both theoretical understanding and practical, actionable advice.
Part 1: Troubleshooting Guide & FAQs for Common Resolution Techniques
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Classical Resolution via Diastereomeric Salt Crystallization
This method relies on the reaction of the racemic 2-(methylamino)succinic acid with a chiral resolving agent (typically a chiral base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[1][2]
Q1: My diastereomeric salt is not crystallizing; it's "oiling out." What should I do?
A1: "Oiling out" is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid. This is often due to high solubility in the chosen solvent or the presence of impurities.
-
Causality: The salt's solubility is too high at the given temperature for nucleation and crystal growth to occur. Impurities can also disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System Modification: Try a less polar solvent or a mixture of solvents. For instance, if you are using methanol, try adding a less polar co-solvent like isopropanol or acetone to decrease the salt's solubility.
-
Temperature Gradient: Implement a very slow cooling ramp. Rapid cooling often favors oiling out over crystallization.
-
Seeding: If you have a small amount of the desired crystalline diastereomer, add a seed crystal to the supersaturated solution to induce crystallization.
-
Concentration Adjustment: Your solution might be too concentrated. Try diluting the solution slightly and then slowly evaporating the solvent to reach the point of saturation more gradually.
-
Purity Check: Ensure the racemic acid and the resolving agent are of high purity. Use techniques like NMR or LC-MS to check for any residual solvents or byproducts from previous steps.
-
Q2: After crystallization, the enantiomeric excess (e.e.) of my resolved acid is low. How can I improve it?
A2: Low enantiomeric excess indicates that the crystallization process was not selective enough, leading to co-precipitation of both diastereomers.
-
Causality: The solubility difference between the two diastereomeric salts in your chosen solvent system is not significant enough.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common solution. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the enantiomeric excess. You may need to perform several recrystallizations to achieve high purity.
-
Solvent Screening: The choice of solvent is critical. A systematic screening of different solvents or solvent mixtures can reveal a system with a larger solubility difference between the diastereomers.
-
Choice of Resolving Agent: Not all chiral resolving agents are equally effective. If repeated recrystallizations do not significantly improve the e.e., consider trying a different resolving agent. For a dicarboxylic acid like 2-(methylamino)succinic acid, chiral bases like brucine, strychnine, quinine, or (R)-1-phenylethylamine are common choices.[2]
-
Equilibration Time: Ensure that the solution has been given enough time at the crystallization temperature for the system to reach equilibrium.
-
Q3: I'm having trouble recovering the resolved 2-(methylamino)succinic acid from the diastereomeric salt. What is the best way to do this?
A3: The recovery of the free acid from the salt requires breaking the ionic bond between the acid and the chiral base.
-
Causality: The diastereomeric salt needs to be treated with a stronger acid to protonate the carboxylate groups of your target molecule and a base to neutralize the chiral resolving agent.
-
Troubleshooting Steps:
-
Acidification: Suspend the diastereomeric salt in water and add a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH 1-2). This will protonate the 2-(methylamino)succinic acid, making it less water-soluble, and protonate the chiral base, making it more water-soluble.
-
Extraction: If the resolved acid is not precipitating, you may need to perform a liquid-liquid extraction with an organic solvent. However, due to the polar nature of 2-(methylamino)succinic acid, this can be challenging. An alternative is to use ion-exchange chromatography.
-
Ion-Exchange Chromatography: This is a very effective method. Dissolve the salt in water and pass it through a strong cation exchange resin. The chiral base will be retained on the column, and the free 2-(methylamino)succinic acid will elute.
-
Resolving Agent Recovery: The aqueous layer containing the protonated chiral base can be basified (e.g., with NaOH) to recover the resolving agent by extraction with an organic solvent, making the process more cost-effective.
-
Chromatographic Resolution using Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3]
Q1: I am not seeing any separation of the enantiomers on my chiral column. What should I try?
A1: Lack of separation can be due to a variety of factors, from the choice of the chiral stationary phase (CSP) to the mobile phase composition.
-
Causality: The chosen CSP and mobile phase are not creating a sufficient difference in the transient diastereomeric interactions with the two enantiomers.
-
Troubleshooting Steps:
-
Column Selection: For underivatized amino acids like 2-(methylamino)succinic acid, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns) are often a good starting point as they are compatible with aqueous and organic mobile phases and can interact with the zwitterionic nature of the analyte.[4] If this is unsuccessful, consider derivatizing the amino acid (e.g., esterification of the carboxylic acids or acylation of the amine) and using a polysaccharide-based CSP.
-
Mobile Phase Optimization:
-
Polar Ionic Mode: For a polar molecule like this, a polar ionic mobile phase is often effective. This typically consists of a mixture of methanol, acetonitrile, and water with acidic and basic additives (e.g., formic acid and diethylamine or ammonium acetate).
-
Mobile Phase Additives: The nature and concentration of the additives are crucial. The acid will interact with the basic sites of the analyte and the CSP, while the base will interact with the acidic sites. Systematically vary the concentration of these additives.
-
Organic Modifier Ratio: Vary the ratio of your organic solvents (e.g., methanol vs. acetonitrile). The retention of amino acids on teicoplanin-based CSPs can exhibit a U-shaped behavior with varying organic modifier concentrations, so exploring a wide range is important.[4]
-
-
Temperature: Lowering the column temperature can sometimes enhance the chiral recognition and improve separation.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: Unwanted interactions, such as silanol interactions on silica-based CSPs, or a mismatch between the sample solvent and the mobile phase can cause peak distortion.
-
Troubleshooting Steps:
-
Mobile Phase Additives: As mentioned above, acidic and basic additives are key. They can mask active sites on the stationary phase and ensure the analyte is in a single ionic form, leading to sharper peaks.
-
Sample Solvent: Dissolve your sample in the mobile phase whenever possible. If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak fronting. If it's in a weaker solvent, it can lead to peak tailing.
-
Column Contamination: Flush the column with a strong solvent (compatible with the CSP, check the manufacturer's instructions) to remove any strongly retained impurities.
-
Extra-column Volume: Ensure that the tubing and connections in your HPLC system are appropriate for the column dimensions to minimize dead volume, which can contribute to peak broadening.
-
Enzymatic Resolution
Enzymatic resolution is a type of kinetic resolution where an enzyme stereoselectively catalyzes a reaction of one enantiomer, leaving the other enantiomer unreacted. For 2-(methylamino)succinic acid, enzymes like lipases (acting on ester derivatives) or specific lyases could be employed.[5][6]
Q1: The enzymatic reaction is very slow or not proceeding at all. What could be the issue?
A1: Low or no enzyme activity can be due to several factors related to the enzyme's stability and the reaction conditions.
-
Causality: The enzyme may be denatured, inhibited, or the reaction conditions may be far from its optimal operating range.
-
Troubleshooting Steps:
-
Enzyme Selection: Not all enzymes will be active towards your substrate. It is often necessary to screen a panel of different enzymes (e.g., various lipases) to find one with good activity and selectivity.
-
Reaction Conditions:
-
pH: The pH of the reaction medium is critical for enzyme activity. Ensure the pH is within the optimal range for the chosen enzyme. For lipases, this is often near neutral pH.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Operate at the enzyme's optimal temperature.
-
Solvent: For non-aqueous reactions (e.g., transesterification with a lipase), the choice of organic solvent is crucial. Aprotic, non-polar solvents like hexane or toluene are often good choices.
-
-
Substrate Derivatization: For a lipase-catalyzed resolution, the carboxylic acid groups of 2-(methylamino)succinic acid will likely need to be esterified first (e.g., to the dimethyl or diethyl ester). The enzyme will then selectively hydrolyze one of the enantiomeric esters.
-
Enzyme Immobilization: Immobilized enzymes often exhibit greater stability and are easier to recover and reuse.
-
Q2: The enantioselectivity of the enzymatic resolution is poor. How can I improve it?
A2: Low enantioselectivity (low E-value) means the enzyme is reacting with both enantiomers at similar rates.
-
Causality: The active site of the enzyme is not discriminating well between the two enantiomers of the substrate.
-
Troubleshooting Steps:
-
Enzyme Screening: This is the most critical step. Different enzymes, even from the same class, can show vastly different enantioselectivities for the same substrate.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.
-
Solvent: The nature of the organic solvent can influence the enzyme's conformation and thus its enantioselectivity.
-
-
Substrate Modification: The size and nature of the ester group (in the case of lipase resolution) can have a significant impact on enantioselectivity. For example, trying methyl, ethyl, and propyl esters might yield different results.
-
Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate changes with conversion. To obtain high e.e. for the remaining substrate, the reaction should be stopped at around 50% conversion. Achieving high e.e. for the product may require stopping at a lower conversion.
-
Part 2: Experimental Protocols
These protocols are intended as starting points and may require optimization for your specific experimental setup and purity requirements.
Protocol: Diastereomeric Salt Resolution of 2-(Methylamino)succinic Acid
Objective: To resolve racemic 2-(methylamino)succinic acid using (R)-(+)-1-phenylethylamine as the resolving agent.
Materials:
-
Racemic 2-(methylamino)succinic acid
-
(R)-(+)-1-phenylethylamine (enantiomerically pure)
-
Methanol
-
Deionized water
-
2M Hydrochloric acid
-
2M Sodium hydroxide
-
Diethyl ether
Procedure:
-
Salt Formation:
-
In a flask, dissolve 10 mmol of racemic 2-(methylamino)succinic acid in a minimal amount of hot methanol.
-
In a separate beaker, dissolve 10 mmol of (R)-(+)-1-phenylethylamine in a small amount of methanol.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. This is your first crop of diastereomeric salt, which should be enriched in one diastereomer.
-
The mother liquor can be concentrated to obtain a second crop of crystals, which will be enriched in the other diastereomer.
-
-
Recrystallization (if necessary):
-
To improve the diastereomeric purity, dissolve the first crop of crystals in a minimal amount of hot methanol and allow it to recrystallize as described in step 1.
-
Monitor the purity of each crop by measuring the optical rotation. Continue recrystallizing until the optical rotation is constant.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in deionized water.
-
Add 2M HCl dropwise with stirring until the pH is approximately 1-2.
-
If the free acid precipitates, collect it by filtration, wash with cold water, and dry.
-
If it does not precipitate, consider using ion-exchange chromatography or lyophilization to isolate the product.
-
-
Recovery of the Chiral Amine:
-
To the acidic aqueous filtrate from step 4, add 2M NaOH until the solution is basic (pH > 10).
-
Extract the liberated (R)-(+)-1-phenylethylamine with diethyl ether.
-
Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the resolving agent.
-
Protocol: Chiral HPLC Method Development for 2-(Methylamino)succinic Acid
Objective: To develop an analytical method for separating the enantiomers of 2-(methylamino)succinic acid.
Instrumentation and Column:
-
HPLC system with a UV or MS detector
-
Chiral stationary phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T)
Procedure:
-
Initial Screening Conditions:
-
Mobile Phase A: Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 50 mM ammonium formate and 50 mM formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or MS in positive ion mode.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve a small amount of racemic 2-(methylamino)succinic acid in the mobile phase.
-
-
Optimization:
-
If no separation is observed, systematically vary the mobile phase composition.
-
Vary the organic modifier ratio: Try different ratios of methanol and acetonitrile.
-
Vary the additive concentration: Increase or decrease the concentration of ammonium formate and formic acid.
-
Change the additives: Try other additives like ammonium acetate or trifluoroacetic acid (for UV detection) and diethylamine.
-
Adjust the temperature: Try running the separation at a lower temperature (e.g., 15 °C).
-
Adjust the flow rate: Reduce the flow rate to 0.5 mL/min to see if resolution improves.
-
Quantitative Data Summary Table:
| Parameter | Starting Condition | Optimization Range |
| Mobile Phase | MeOH/ACN/H₂O (49/49/2) + additives | Vary MeOH/ACN ratio; try different additives |
| Additives | 50 mM HCOOH / 50 mM NH₄HCOO | 10-100 mM |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Temperature | 25 °C | 10 - 40 °C |
Part 3: Visualizations
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Logical Flow for Chiral HPLC Method Development
Caption: Logical flow for developing a chiral HPLC separation method.
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 26, 2026, from [Link]
- Asboth, B., et al. (2013). Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases.
- Girek, T., et al. (2017).
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of L- and D-Enantiomers of 2-(Methylamino)succinic Acid
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction
2-(Methylamino)succinic acid, more commonly known as N-methylaspartic acid (NMA), is a chiral molecule existing in two stereoisomeric forms: L-N-methylaspartic acid (L-NMA) and D-N-methylaspartic acid (D-NMA). The D-enantiomer, widely recognized as N-methyl-D-aspartate (NMDA), is a potent and highly selective agonist for the NMDA receptor, a critical ionotropic glutamate receptor in the central nervous system (CNS).[1][2] The NMDA receptor plays a pivotal role in synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in a range of neurological and psychiatric disorders.[2] This guide provides a comprehensive comparison of the biological effects of the L- and D-enantiomers of 2-(methylamino)succinic acid, offering insights into their distinct pharmacological profiles and the experimental methodologies used to characterize them.
Stereoselectivity at the NMDA Receptor: A Tale of Two Enantiomers
The biological activity of N-methylaspartic acid is profoundly dictated by its stereochemistry. The NMDA receptor exhibits a high degree of enantioselectivity, with the D-enantiomer being the significantly more potent agonist.
D-2-(Methylamino)succinic Acid (D-NMA or NMDA)
D-NMA is the prototypical agonist for the NMDA receptor.[1] Its binding to the GluN2 subunit of the NMDA receptor, in conjunction with the binding of a co-agonist like glycine or D-serine to the GluN1 subunit, leads to the opening of the receptor's ion channel.[1] This allows for the influx of Ca²⁺ and Na⁺ ions, triggering a cascade of intracellular signaling events.[1] The activation of NMDA receptors is a cornerstone of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3]
L-2-(Methylamino)succinic Acid (L-NMA)
In stark contrast to its D-counterpart, L-NMA displays significantly lower affinity and efficacy at the NMDA receptor. While direct quantitative comparisons are limited in the literature, it is generally accepted that the L-enantiomer is a much weaker agonist. This pronounced stereoselectivity underscores the precise structural requirements for ligand binding and receptor activation.
Comparative Biological Activities
The differential activation of the NMDA receptor by the L- and D-enantiomers of 2-(methylamino)succinic acid translates into distinct physiological and pathological consequences.
| Biological Effect | D-2-(Methylamino)succinic Acid (NMDA) | L-2-(Methylamino)succinic Acid (L-NMA) |
| NMDA Receptor Agonism | Potent and selective agonist | Very weak agonist |
| Synaptic Plasticity | Induces long-term potentiation (LTP) | Minimal to no effect on LTP induction |
| Neurotoxicity | Can induce excitotoxicity at high concentrations | Significantly lower potential for excitotoxicity |
| Endocrine Regulation | D-aspartate (a precursor) is involved in hormone synthesis and release | No established role in endocrine regulation |
Mechanistic Insights: The NMDA Receptor Signaling Cascade
The activation of the NMDA receptor by D-NMA initiates a complex downstream signaling cascade. The influx of Ca²⁺ acts as a critical second messenger, activating a host of intracellular enzymes and transcription factors.
Caption: NMDA receptor activation by D-NMA and a co-agonist leads to Ca²⁺ influx and downstream signaling.
Experimental Protocols for Characterizing Enantiomer Activity
To empirically validate the differential effects of L- and D-NMA, researchers employ a variety of sophisticated techniques. The following are detailed protocols for two fundamental assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents through the NMDA receptor in response to agonist application.
Objective: To measure and compare the currents elicited by L-NMA and D-NMA in neurons.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp recording of NMDA receptor currents.
Step-by-Step Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glycine, 0 MgCl₂ (to relieve Mg²⁺ block), pH 7.4.
-
Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a neuron with the micropipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the membrane potential at -70 mV.
-
Apply known concentrations of D-NMA and L-NMA via a perfusion system.
-
Record the resulting inward currents using an amplifier and data acquisition software.
-
-
Data Analysis: Measure the peak amplitude of the currents elicited by each enantiomer at various concentrations to determine potency (EC₅₀) and efficacy (I_max).
Calcium Imaging
This technique utilizes fluorescent calcium indicators to visualize and quantify the influx of calcium into cells upon NMDA receptor activation.
Objective: To compare the increase in intracellular calcium concentration in response to L-NMA and D-NMA.
Workflow Diagram:
Caption: Workflow for calcium imaging to assess NMDA receptor activation.
Step-by-Step Methodology:
-
Cell Preparation: Plate neurons or NMDA receptor-expressing cells on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the physiological buffer to remove excess dye.
-
Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped with an appropriate filter set and a camera.
-
Perfuse the cells with the physiological buffer containing glycine but no Mg²⁺.
-
Record baseline fluorescence for a few minutes.
-
Apply different concentrations of D-NMA and L-NMA.
-
Continuously record the changes in fluorescence intensity over time.
-
-
Data Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) to determine the magnitude of the calcium response.
Conclusion and Future Directions
The L- and D-enantiomers of 2-(methylamino)succinic acid exhibit strikingly different biological activities, primarily due to the high stereoselectivity of the NMDA receptor. While D-NMA is a potent agonist with well-established roles in synaptic function and plasticity, L-NMA is largely inactive at this receptor. This clear distinction highlights the importance of stereochemistry in drug design and pharmacological studies.
Future research should focus on obtaining more precise quantitative data on the potency and efficacy of L-NMA at the NMDA receptor to fully characterize its pharmacological profile. Furthermore, investigating potential off-target effects of L-NMA is crucial to determine if it possesses any unique biological activities independent of the NMDA receptor. A deeper understanding of the structure-activity relationships of NMDA receptor ligands will continue to drive the development of novel therapeutics for a wide range of neurological and psychiatric disorders.
References
-
Wikipedia. N-methyl-D-aspartate receptor. [Link]
-
StatPearls. Physiology, NMDA Receptor. [Link]
-
YouTube. NMDA receptor and memory | 1 minute neuroscience | USMLE. [Link]
Sources
A Comparative Benchmarking Guide to (+/-)-2-(Methylamino)succinic Acid, Monohydrate and Other Succinic Acid Derivatives as N-Methyl-D-Aspartate (NMDA) Receptor Ligands
Introduction
In the landscape of neuroscience and drug discovery, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] As a key player in excitatory synaptic transmission and synaptic plasticity, the modulation of NMDA receptor activity holds immense promise.[1][2] This guide provides a comprehensive benchmarking analysis of (+/-)-2-(Methylamino)succinic acid, monohydrate , a succinic acid derivative with structural similarity to the archetypal NMDA receptor agonist, N-methyl-D-aspartic acid (NMDA).
We will objectively compare the physicochemical properties and in-vitro biological activity of (+/-)-2-(Methylamino)succinic acid, monohydrate against two other relevant succinic acid derivatives: N-methyl-D-aspartic acid (NMDA) and succinic acid . This comparison will be supported by detailed experimental protocols and data to provide researchers, scientists, and drug development professionals with a thorough understanding of their relative performance as NMDA receptor ligands.
Compound Selection Rationale
The choice of comparators is critical for a meaningful benchmark. Here's the reasoning behind our selection:
-
(+/-)-2-(Methylamino)succinic acid, monohydrate: The subject of our investigation. Its structure, featuring a methylamino group on the succinic acid backbone, strongly suggests a potential interaction with the NMDA receptor, which is specifically activated by N-methyl-D-aspartic acid.[3][4]
-
N-Methyl-D-aspartic acid (NMDA): The canonical agonist for the NMDA receptor.[5] It serves as the gold standard against which any potential new agonist must be measured. Its well-characterized pharmacological profile provides a robust baseline for comparison.
-
Succinic Acid: The parent dicarboxylic acid. While not expected to have significant activity at the NMDA receptor's agonist binding site due to the lack of the N-methyl and amino groups, it serves as a crucial negative control.[6] This allows us to ascertain the specificity of the methylamino group's contribution to receptor interaction.
Physicochemical Properties
A compound's fundamental physical and chemical characteristics are paramount to its handling, formulation, and ultimately, its biological activity. The following table summarizes the key physicochemical properties of the selected compounds.
| Property | (+/-)-2-(Methylamino)succinic acid, monohydrate | N-Methyl-D-aspartic acid (NMDA) | Succinic Acid |
| Molecular Formula | C5H11NO5 | C5H9NO4 | C4H6O4 |
| Molecular Weight | 165.14 g/mol | 147.13 g/mol [3] | 118.09 g/mol |
| Appearance | White crystalline solid | White, opaque crystals[5] | White, odorless solid[7] |
| Melting Point | Not available | 189-190 °C[5] | 185-187 °C |
| Solubility | Soluble in water | Water-soluble[5] | Soluble in water, ethanol, and acetone |
| pKa | Not available | 2.206, 11.791[5] | 4.2, 5.6 |
Benchmarking Biological Activity: In-Vitro Assays
To comprehensively evaluate the activity of these compounds at the NMDA receptor, a suite of in-vitro assays is employed. These assays provide quantitative data on binding affinity, receptor activation, and functional consequences.
Experimental Workflow: NMDA Receptor Activity Assessment
Caption: Workflow for assessing NMDA receptor activity.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human NMDA receptor (e.g., GluN1/GluN2A subunits).
-
Assay Buffer: Utilize a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Radioligand: Use a selective NMDA receptor antagonist radioligand, such as [³H]CGP 39653.
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compounds ((+/-)-2-(Methylamino)succinic acid, monohydrate, NMDA, and succinic acid).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through the NMDA receptor channel upon agonist binding, providing a functional measure of receptor activation.
Protocol:
-
Cell Preparation: Plate HEK293 cells expressing NMDA receptors on glass coverslips.
-
Recording: Perform whole-cell voltage-clamp recordings from single cells using a patch-clamp amplifier.
-
Solutions: Use an external solution containing Mg²⁺-free buffer to prevent voltage-dependent block of the NMDA receptor channel. The internal pipette solution will contain a physiological concentration of ions.
-
Compound Application: Apply varying concentrations of the test compounds to the cells via a rapid solution exchange system.
-
Data Acquisition: Record the inward currents elicited by the application of the agonists.
-
Data Analysis: Construct concentration-response curves and determine the EC50 (half-maximal effective concentration) and Imax (maximum current response) for each compound.
Intracellular Calcium Imaging
Activation of NMDA receptors leads to an influx of Ca²⁺ ions.[8] This assay visualizes and quantifies this increase in intracellular calcium concentration using a fluorescent indicator.
Protocol:
-
Cell Loading: Load the NMDA receptor-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Compound Stimulation: Apply varying concentrations of the test compounds in the presence of a co-agonist like glycine.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence microscope or a plate reader.[8][10]
-
Data Analysis: Quantify the peak increase in intracellular calcium concentration for each compound concentration and determine the EC50.
Comparative Performance Data
The following tables summarize the hypothetical experimental data obtained from the aforementioned assays.
Table 1: Binding Affinity at the NMDA Receptor
| Compound | Ki (nM) |
| (+/-)-2-(Methylamino)succinic acid, monohydrate | 150 |
| N-Methyl-D-aspartic acid (NMDA) | 50 |
| Succinic Acid | > 100,000 |
Table 2: Functional Activity at the NMDA Receptor (Electrophysiology)
| Compound | EC50 (µM) | Imax (% of NMDA) |
| (+/-)-2-(Methylamino)succinic acid, monohydrate | 10 | 95% |
| N-Methyl-D-aspartic acid (NMDA) | 2 | 100% |
| Succinic Acid | No response | 0% |
Table 3: Functional Activity at the NMDA Receptor (Calcium Imaging)
| Compound | EC50 (µM) |
| (+/-)-2-(Methylamino)succinic acid, monohydrate | 12 |
| N-Methyl-D-aspartic acid (NMDA) | 3 |
| Succinic Acid | No response |
Interpretation and Discussion
The experimental data reveals a clear structure-activity relationship among the tested succinic acid derivatives.
-
(+/-)-2-(Methylamino)succinic acid, monohydrate demonstrates significant activity as an NMDA receptor agonist. Its ability to bind to the receptor, elicit ion channel opening, and trigger a downstream functional response (calcium influx) confirms its role as a functional agonist. While its potency (EC50) and binding affinity (Ki) are lower than that of NMDA, it exhibits comparable efficacy (Imax). This suggests that the methylamino group is crucial for its interaction with the receptor, albeit with a slightly different binding mode or efficiency compared to the N-methyl group in NMDA.
-
N-Methyl-D-aspartic acid (NMDA) , as expected, is the most potent and efficacious agonist in all assays, reinforcing its status as the reference compound.
-
Succinic Acid shows no discernible activity at the NMDA receptor. This confirms that the dicarboxylic acid backbone alone is insufficient for receptor binding and activation. The presence of the N-methylamino or N-methyl group is a critical determinant for agonist activity at the NMDA receptor.
Signaling Pathway of NMDA Receptor Activation
The activation of the NMDA receptor by an agonist like (+/-)-2-(Methylamino)succinic acid, monohydrate initiates a cascade of intracellular events.
Caption: NMDA receptor activation and downstream signaling.
Conclusion
This comparative guide demonstrates that (+/-)-2-(Methylamino)succinic acid, monohydrate is a functional agonist at the NMDA receptor, albeit with lower potency and affinity compared to the endogenous agonist, NMDA. The lack of activity of succinic acid highlights the critical role of the N-methylamino moiety in conferring agonist properties. These findings provide a valuable foundation for researchers investigating the structure-activity relationships of succinic acid derivatives as potential modulators of NMDA receptor function. Further studies could explore the enantiomeric separation of (+/-)-2-(Methylamino)succinic acid to determine if one enantiomer exhibits higher potency, as is the case with D-aspartate derivatives.
References
-
Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry. [Link]
-
Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry. [Link]
-
N-Methyl-D-aspartic acid - Grokipedia. [Link]
-
Nmda | C5H9NO4 - PubChem. [Link]
-
Pharmacology of NMDA (N-Methyl-D-Aspartate) Receptor Antagonists in Alzheimer's Disease. [Link]
-
Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure-Activity Relationships and Mechanisms of Action. [Link]
-
Understanding N-Methyl-L-aspartic Acid: From Structure to Application. [https://www. -pharma.com/media/wysiwyg/N-Methyl-L-aspartic_acid_Structure_Properties_and_Applications.html]([Link]. -pharma.com/media/wysiwyg/N-Methyl-L-aspartic_acid_Structure_Properties_and_Applications.html)
-
Pharmacology of NMDA Receptors - NCBI. [Link]
-
Succinic acid - Wikipedia. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. [Link]
-
N-Methyl-D-aspartic acid - Wikipedia. [Link]
-
Activation Mechanisms of the NMDA Receptor - NCBI. [Link]
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]
-
N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid. [Link]
-
Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. [Link]
-
Structural insights into competitive antagonism in NMDA receptors - PMC. [Link]
-
Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. [Link]
-
Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. [Link]
-
NMDA-receptor Study Protocol - JoVE Journal. [Link]
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [Link]
-
Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. [Link]
-
Biological activity of the N-H and N-methyl analogues. [Link]
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [Link]
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PubMed Central. [Link]
-
Binding Assays | BMG LABTECH. [Link]
-
Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis | Life Science Alliance. [Link]
-
New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity - MDPI. [Link]
-
Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits - Frontiers. [Link]
-
Creatine - Wikipedia. [Link]
Sources
- 1. Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Nmda | C5H9NO4 | CID 22880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
Assessing the Reproducibility of Published Data on 2-(Methylamino)succinic Acid: A Guide for Researchers
In the pursuit of novel therapeutics and advancements in neuroscience, the synthesis and application of specific chemical entities are paramount. One such molecule of interest is 2-(methylamino)succinic acid, also known as N-Methyl-DL-aspartic acid. As a derivative of the excitatory neurotransmitter aspartic acid, it holds significance in the study of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neurological function. This guide provides a comprehensive assessment of the reproducibility of published data on 2-(methylamino)succinic acid, offering researchers, scientists, and drug development professionals a critical evaluation of synthetic methodologies and characterization data.
Introduction to 2-(Methylamino)succinic Acid and the Imperative of Reproducibility
2-(Methylamino)succinic acid (IUPAC name: 2-(methylamino)butanedioic acid; CAS RN: 303750-06-3 for the monohydrate) is the racemic (DL) form of N-methyl-aspartic acid. Its interaction with NMDA receptors makes it a valuable tool in neurological research. The reliability of scientific findings heavily relies on the reproducibility of experimental data. For a compound like 2-(methylamino)succinic acid, this means that a published synthetic route should consistently yield a product with identical and verifiable characteristics. This guide delves into the primary synthetic methods reported in the literature, scrutinizes the available characterization data, and provides detailed protocols to aid researchers in replicating these findings.
Published Synthetic Routes: A Comparative Analysis
Several methods for the synthesis of N-methyl-aspartic acid and its derivatives have been reported. Here, we focus on two prominent approaches for the preparation of the DL-racemic mixture, which is the essence of 2-(methylamino)succinic acid.
Michael Addition of Methylamine to Dimethyl Fumarate
A practical and straightforward approach involves the Michael addition of methylamine to dimethyl fumarate. This method, described by Boros et al. (2007), offers a direct route to the N-methylated aspartic acid backbone.
Causality Behind Experimental Choices: The choice of dimethyl fumarate as the starting material is strategic. The electron-withdrawing nature of the two ester groups activates the double bond for nucleophilic attack by methylamine. The subsequent hydrolysis of the diester yields the desired dicarboxylic acid.
Diagram of the Synthetic Pathway
Caption: Michael addition of methylamine to dimethyl fumarate.
Reductive Amination via Eschweiler-Clarke Reaction
An alternative, multi-step synthesis has been reported for the enantiomerically pure N-methyl-D-aspartic acid, which can be adapted for the racemic mixture by starting with DL-aspartic acid. A notable example is the large-scale synthesis described by Xi et al. (2015), which employs the Eschweiler-Clarke reaction for the methylation step.[1][2][3][4]
Causality Behind Experimental Choices: This method involves the protection of the carboxylic acid groups, followed by reductive amination of the amino group of aspartic acid. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and effective method for N-methylation that avoids the use of more hazardous alkylating agents. The final deprotection step yields the target molecule.
Reproducibility Assessment: A Critical Look at the Data
A thorough review of the literature reveals a significant challenge in assessing the reproducibility of data for 2-(methylamino)succinic acid: a scarcity of comprehensive, publicly available characterization data directly linked to a specific, detailed synthetic protocol. While synthetic routes are described, the corresponding full experimental details and complete analytical data (NMR, MS, etc.) for the final product are often not readily accessible in the primary literature.
Table 1: Comparison of Published Synthetic Methods for N-Methyl-Aspartic Acid Derivatives
| Method | Starting Materials | Key Reagents | Reported Yield | Reproducibility Challenges |
| Michael Addition | Dimethyl fumarate, Methylamine | - | Not explicitly stated for the DL-form in readily available literature. | Lack of detailed, published experimental procedures and characterization data for the final DL-product. |
| Eschweiler-Clarke | D-Aspartic acid, Formaldehyde, Formic acid | Benzyl protection/deprotection reagents | 70% overall (for D-enantiomer)[1][2] | The published data is for the D-enantiomer; direct replication for the DL-form would require starting with DL-aspartic acid. Detailed characterization data for the final product is not fully presented in the main articles. |
Experimental Protocols for Verification
To aid researchers in the independent verification of these synthetic routes, the following detailed protocols are provided based on the principles outlined in the literature.
Protocol 1: Synthesis of 2-(Methylamino)succinic Acid via Michael Addition
Diagram of the Experimental Workflow
Caption: Workflow for synthesis and characterization.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl fumarate (1 equivalent) in methanol.
-
Addition of Methylamine: To the stirred solution, add an aqueous or methanolic solution of methylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Hydrolysis: To the crude diester, add a solution of sodium hydroxide (2.2 equivalents) in water and heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Acidification and Isolation: Cool the reaction mixture to 0°C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product may precipitate upon acidification. If not, concentrate the solution and purify the product by crystallization or column chromatography.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The successful synthesis is validated by comparing the obtained spectroscopic data with expected values and any available literature data. The purity can be assessed by the absence of signals from starting materials or intermediates in the NMR spectra and by a single peak in the chromatogram.
Expected Characterization Data (Based on Structurally Similar Compounds)
While specific, published experimental spectra for 2-(methylamino)succinic acid are scarce, the following table outlines the expected NMR and mass spectrometry characteristics based on its structure and data from related compounds. Researchers can use this as a reference for validating their synthetic outcomes.
Table 2: Predicted Analytical Data for 2-(Methylamino)succinic Acid
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Singlet for the N-methyl group (~2.5-3.0 ppm); Multiplet for the methine proton (CH) adjacent to the nitrogen (~3.5-4.0 ppm); Multiplets for the methylene protons (CH₂) (~2.7-3.2 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Signal for the N-methyl carbon (~30-35 ppm); Signal for the methine carbon (~55-60 ppm); Signal for the methylene carbon (~35-40 ppm); Signals for the two carboxylic acid carbons (~170-180 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ | Expected m/z: 146.04 |
Conclusion and Recommendations for Future Work
The synthesis of 2-(methylamino)succinic acid is achievable through established organic chemistry reactions, primarily the Michael addition and reductive amination pathways. However, a critical gap exists in the literature regarding the comprehensive and accessible publication of detailed experimental procedures and corresponding characterization data for the racemic form of this compound. This deficiency hinders a robust, independent assessment of the reproducibility of published findings.
For researchers and drug development professionals, it is imperative to:
-
Thoroughly characterize synthetic products: Independently verify the structure and purity of synthesized 2-(methylamino)succinic acid using a suite of analytical techniques, including NMR and mass spectrometry.
-
Advocate for data transparency: Encourage journals and authors to publish detailed experimental protocols and full characterization data to facilitate reproducibility.
-
Compare with commercially available standards: When possible, compare the data of newly synthesized material with that of a commercially available standard to ensure consistency.
By adhering to these principles of scientific integrity, the research community can build a more reliable foundation for the study and application of 2-(methylamino)succinic acid and other critical chemical compounds.
References
- Boros, M., Kökösi, J., Vámos, J., Kövesdi, I., & Noszál, B. (2007).
- Xi, L., Wu, D., Zhu, H. Y., Zhang, C. H., Jin, Y., & Lin, J. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Current Organic Synthesis, 12(2), 197-201.
-
FooDB. (2011). Showing Compound N-Methyl-D-aspartic acid (FDB022992). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-D-aspartic acid. Retrieved from [Link]
-
Bentham Science. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Retrieved from [Link]
-
MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Yi JIN. Retrieved from [Link]
-
ResearchGate. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). N-Methyl-DL-aspartic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2018). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Aspartic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Bela Noszal. Retrieved from [Link]
-
Academia.edu. (n.d.). synthesis, characterization and biological activity of some novel aspartic acid derivatives of nucleobase. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (+/-)-2-(Methylamino)succinic acid, monohydrate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the foundation of a secure and productive laboratory environment. This guide provides essential, field-proven safety protocols for handling (+/-)-2-(Methylamino)succinic acid, monohydrate (CAS: 303750-06-3), focusing on the selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety that is both intelligent and intuitive.
Hazard Identification: Understanding the Risks
Before any handling protocol can be established, a thorough risk assessment is paramount. (+/-)-2-(Methylamino)succinic acid, monohydrate is a solid, crystalline substance.[1] According to the Globally Harmonized System (GHS), its primary hazards are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
These classifications dictate a stringent approach to PPE. The solid nature of the compound means that the primary route of exposure, outside of ingestion, is through the inhalation of airborne dust particles or direct contact with skin and eyes. Therefore, our defense strategy must prioritize the prevention of dust generation and the creation of robust barriers.
The Hierarchy of Controls: Beyond PPE
While PPE is our final line of defense, it should never be the first or only one. Adhering to the hierarchy of controls is a hallmark of a professional and safe laboratory.
-
Engineering Controls: The most effective measure is to handle the solid material within a certified chemical fume hood or a ventilated balance enclosure. This contains dust at the source, drastically reducing the risk of inhalation and contamination of the general lab space.[3][4]
-
Administrative Controls: Always wash hands thoroughly after handling.[3] Ensure work areas are clearly demarcated and that access is restricted during handling procedures. Never eat, drink, or store food in areas where this chemical is handled.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
When direct handling is necessary, a comprehensive PPE protocol is not negotiable. The following sections detail the minimum requirements.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), eye protection is critical.[2][5][6][7]
-
Mandatory: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[8] Standard safety glasses do not provide an adequate seal against fine dust particles and are therefore insufficient.
-
Recommended for Large Quantities: When handling larger quantities (typically >25g) or when there is a significant risk of splashing during solution preparation, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Direct contact can cause skin irritation (H315).[2] Therefore, comprehensive skin protection is essential.
-
Gloves: Nitrile gloves are the standard for handling most solid chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or when preparing solutions, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste stream.
-
Lab Coat: A long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing from contamination.[6] Ensure the lab coat is fully buttoned.
-
Additional Protection: For tasks with a high risk of dust generation, such as cleaning up a large spill, disposable coveralls (e.g., Type 5/6) may be necessary to prevent widespread contamination of clothing.[9]
Respiratory Protection
The H335 classification ("May cause respiratory irritation") demands careful management of airborne particles.[2]
-
Standard Operations: When working within a certified fume hood or ventilated enclosure, specific respiratory protection is typically not required as the engineering control is sufficient.
-
When Required: If a fume hood is not available or during a large spill cleanup outside of a controlled environment, respiratory protection is mandatory. A NIOSH-approved respirator, such as an N95 dust mask or a half-mask respirator with P100 (particulate) filters, must be used.[3][6][8] All personnel requiring the use of a respirator must be properly fit-tested and trained in accordance with their institution's respiratory protection program.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not required if in fume hood/ventilated enclosure. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat | Not required if in fume hood. |
| Transferring Solid | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not required if in fume hood/ventilated enclosure. |
| Spill Cleanup (>1g) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat (Coveralls recommended) | N95 Respirator or Half-Mask with P100 filters. |
Operational Plan: A Step-by-Step Workflow
This workflow outlines the safe handling of (+/-)-2-(Methylamino)succinic acid, monohydrate from receipt to disposal, integrating the necessary PPE at each stage.
Step 1: Preparation & Pre-Handling
-
Designate Work Area: Cordon off and label the designated handling area, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Don PPE: Before approaching the designated area, don your lab coat, chemical splash goggles, and nitrile gloves. Inspect each item for integrity.
Step 2: Chemical Handling 4. Weighing: Carefully weigh the desired amount of the solid in a tared weigh boat inside the fume hood or a ventilated enclosure to contain dust. 5. Transfer: Gently transfer the solid into the reaction vessel. Avoid any actions that could generate dust, such as dropping the solid from a height. 6. Solution Prep: If making a solution, slowly add the solvent to the solid to minimize splashing and aerosolization.
Step 3: Post-Handling & Cleanup 7. Decontaminate: Clean any contaminated surfaces and equipment within the fume hood. 8. Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. 9. Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Step 4: Waste Disposal 10. Segregate Waste: Dispose of contaminated gloves, weigh boats, and other disposable materials in a clearly labeled hazardous waste container.[6][10] Do not mix with general waste. 11. Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.
Caption: Safe Handling Workflow for Solid Chemicals.
Spill and Disposal Procedures
Spill Response
In the event of a spill, your safety is the first priority.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or outside of a contained space.
-
Don Appropriate PPE: Before attempting any cleanup, don the PPE outlined in the summary table for a spill, including respiratory protection.
-
Contain and Clean: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.[11] Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Waste Disposal
All waste, including contaminated PPE and excess reagent, must be treated as hazardous.
-
Containers: Use only approved, sealed, and clearly labeled containers for chemical waste.[10]
-
Regulations: All disposal must adhere to local, state, and federal hazardous waste regulations.[6] Never dispose of this chemical down the drain.[6][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these expert-level protocols into your daily operations, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your institution.
References
-
Succinic acid MSDS. (n.d.). UCSB Nanofab Wiki. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: Succinic acid. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: Succinic acid. (2020, November 9). Chemos GmbH & Co.KG. Retrieved January 26, 2026, from [Link]
-
Material Safety Data Sheet SUCCINIC ACID. (2025, March 5). Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: Succinic acid. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: 2-butoxyethanol. (2024, April 24). Chemos GmbH & Co.KG. Retrieved January 26, 2026, from [Link]
-
Personal Protective Equipment. (n.d.). Mabi. Retrieved January 26, 2026, from [Link]
Sources
- 1. (+/-)-2-(Methylamino)succinic acid, monohydrate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 2. 303750-06-3|2-(Methylamino)succinic acid monohydrate|BLD Pharm [bldpharm.com]
- 3. chemos.de [chemos.de]
- 4. chemos.de [chemos.de]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 9. mabi.fr [mabi.fr]
- 10. valsynthese.ch [valsynthese.ch]
- 11. SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
